Salpyran
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C15H19N3O |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-[[2-(pyridin-2-ylmethylamino)ethylamino]methyl]phenol |
InChI |
InChI=1S/C15H19N3O/c19-15-7-2-1-5-13(15)11-16-9-10-17-12-14-6-3-4-8-18-14/h1-8,16-17,19H,9-12H2 |
InChI Key |
MMZVXGRXTHMIEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCNCC2=CC=CC=N2)O |
Origin of Product |
United States |
Foundational & Exploratory
Salpyran's Mechanism of Action in Neurodegenerative Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and prion diseases are characterized by complex multifactorial pathologies. A growing body of evidence implicates the dysregulation of biometals, particularly copper, in the progression of these disorders. Copper's redox activity, when not properly managed, can contribute to the generation of reactive oxygen species (ROS), leading to oxidative stress, protein aggregation, and neuronal cell death. Salpyran (2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol) is a novel, rationally designed small molecule metal chelator with high selectivity for copper (II) ions. This technical guide provides an in-depth overview of this compound's core mechanism of action, presenting available data, relevant experimental protocols, and visualizing its proposed therapeutic intervention in neurodegenerative disease pathways.
Core Mechanism of Action: Selective Copper (II) Chelation
The primary mechanism of action of this compound in the context of neurodegenerative disease is its function as a selective chelator of copper (II) ions.[1][2][3] Dysregulated copper is implicated in the pathology of neurodegenerative disorders through its ability to bind to amyloidogenic proteins, such as amyloid-β (Aβ), tau, and prion proteins, and catalyze the formation of cytotoxic ROS.[1][2]
This compound is a tetradentate ligand that forms a stable complex with Cu(II), thereby preventing it from participating in deleterious redox reactions. This targeted chelation is proposed to mitigate downstream pathological events, including oxidative stress and protein misfolding, which are central to the progression of several neurodegenerative diseases.
Signaling Pathway of this compound's Antioxidant Action
The antioxidant effect of this compound is a direct consequence of its copper chelation activity. By sequestering Cu(II) ions, this compound inhibits the Fenton-like reactions that produce highly reactive hydroxyl radicals. The proposed signaling pathway is illustrated below.
Quantitative Data
This compound has demonstrated a high affinity and selectivity for Cu(II) in preclinical studies. The available quantitative data is summarized in the table below.
| Parameter | Value | Comparison | Reference |
| pCu at pH 7.4 | 10.65 | Clioquinol: 5.91 | |
| Selectivity | High for Cu(II) over Zn(II) | Not quantified in detail in initial reports |
Note: Further quantitative data from in vivo models of neurodegenerative diseases are not yet widely available in published literature.
Experimental Protocols
The following sections detail the methodologies for key experiments relevant to assessing the mechanism of action of this compound.
Ascorbate (B8700270) Assay for Antioxidant Activity
This assay is used to determine the ability of a compound to inhibit the copper-catalyzed oxidation of ascorbate, a measure of its antioxidant potential.
Materials:
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.0)
-
Ascorbic acid solution (5 mM in buffer)
-
EDTA solution (1 mM in buffer)
-
Hydrogen peroxide (H₂O₂) solution (1 mM in buffer)
-
This compound solution (at desired concentrations)
-
Copper (II) sulfate (B86663) solution
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, EDTA, and ascorbic acid.
-
Add the this compound solution to the reaction mixture.
-
Initiate the reaction by adding copper (II) sulfate and hydrogen peroxide.
-
Monitor the decrease in absorbance at 265 nm, which corresponds to the oxidation of ascorbate.
-
The rate of ascorbate oxidation in the presence of this compound is compared to a control without the chelator.
Tau Aggregation Assay
This assay assesses the ability of this compound to inhibit copper-induced aggregation of the tau protein, a key pathological event in tauopathies.
Materials:
-
Recombinant tau protein
-
Heparin (as an aggregation inducer)
-
Thioflavin T (ThT) fluorescent dye
-
Copper (II) sulfate solution
-
This compound solution (at desired concentrations)
-
96-well microplate reader with fluorescence detection
Procedure:
-
Prepare a reaction mixture containing recombinant tau protein and heparin in a suitable buffer.
-
Add copper (II) sulfate to induce aggregation.
-
Add this compound at various concentrations to different wells.
-
Incubate the plate at 37°C with continuous shaking.
-
At specified time points, measure the fluorescence of Thioflavin T (excitation ~440 nm, emission ~485 nm), which increases upon binding to aggregated tau fibrils.
-
Compare the fluorescence intensity in the presence and absence of this compound to determine its inhibitory effect on tau aggregation.
Human Prion Protein ROS Formation Assay
This assay evaluates this compound's ability to prevent ROS production in the presence of the human prion protein and copper.
Materials:
-
Recombinant human prion protein
-
Copper (II) sulfate solution
-
This compound solution
-
ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate, H2DCFDA)
-
Cell line (e.g., neuroblastoma cells) or cell-free system
-
Fluorescence microscope or plate reader
Procedure:
-
In a cell-based assay, load cells with the H2DCFDA probe.
-
Treat the cells with recombinant human prion protein and copper (II) sulfate.
-
Add this compound at various concentrations.
-
Incubate for a specified period.
-
Measure the fluorescence intensity (excitation ~495 nm, emission ~529 nm), which is proportional to the level of intracellular ROS.
-
In a cell-free system, combine the components and measure the fluorescence change of the ROS probe.
Conclusion and Future Directions
This compound presents a promising therapeutic strategy for neurodegenerative diseases by targeting the pathological role of dysregulated copper. Its high selectivity and affinity for Cu(II) ions, coupled with its demonstrated antioxidant properties in preclinical assays, underscore its potential to mitigate key disease-driving mechanisms.
Future research should focus on:
-
In vivo efficacy studies: Evaluating the therapeutic effects of this compound in animal models of Alzheimer's, Parkinson's, and prion diseases.
-
Pharmacokinetic and pharmacodynamic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, including its ability to cross the blood-brain barrier.
-
Long-term safety and toxicology studies: Assessing the safety profile of chronic this compound administration.
-
Elucidation of downstream effects: Investigating the impact of this compound on specific neuronal signaling pathways beyond direct ROS scavenging.
The continued investigation of this compound and other selective metal chelators holds significant promise for the development of novel disease-modifying therapies for a range of devastating neurodegenerative disorders.
References
- 1. Novel Copper Chelators Enhance Spatial Memory and Biochemical Outcomes in Alzheimer's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Normal Cellular Prion Protein Protects against Manganese-induced Oxidative Stress and Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Salpyran: A Technical Guide to a Selective Copper(II) Chelator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and functional activity of Salpyran, a selective chelator of copper(II) ions with demonstrated therapeutic potential. All data and protocols are derived from the peer-reviewed publication by Devonport et al. (2021) in Inorganic Chemistry.
Chemical Structure and Properties
This compound, systematically named 2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol, is a tetradentate ligand designed for high-affinity and selective binding to Cu(II) ions.[1][2][3][4] Its structure combines a salan and an ethylenediamine (B42938) backbone, contributing to its specific coordination chemistry.[4]
Below is a two-dimensional representation of the chemical structure of this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol | |
| Molecular Formula | C15H19N3O | |
| Molecular Weight | 257.33 g/mol | |
| CAS Number | 2719737-44-5 | |
| Calculated LogP (cLogP) | 1.73 | |
| pCu at pH 7.4 | 10.65 |
Synthesis of this compound
This compound is synthesized through a stepwise protecting group strategy involving consecutive reductive aminations. The process utilizes salicylaldehyde (B1680747) and 2-formylpyridine across an ethylenediamine backbone.
Mechanism of Action: Copper(II) Chelation and Antioxidant Properties
This compound functions as a potent and selective chelator of Cu(II). At a physiological pH of 7.4, it forms a stable monocationic species, [Cu(II)(3N,1O)]+. This chelation activity is crucial to its therapeutic potential, as the dysregulation of copper and other biometals is a hallmark of several neurodegenerative disorders. By sequestering redox-active Cu(II), this compound effectively inhibits the formation of reactive oxygen species (ROS).
The antioxidant capability of this compound has been demonstrated in ascorbate (B8700270), tau, and human prion protein assays. In these experiments, this compound was shown to prevent the generation of ROS from the binary Cu(II)/H2O2 system.
Experimental Protocols
Ascorbate Consumption Assay
This assay is employed to assess the antioxidant properties of this compound by monitoring the consumption of ascorbate, an indicator of ROS production.
Materials:
-
This compound
-
Copper(II) chloride (CuCl2)
-
Ascorbic acid
-
HEPES buffer (100 mM)
-
Hydrochloric acid (HCl, 0.2 M)
Procedure:
-
Prepare stock solutions of all reagents.
-
In a cuvette, prepare samples in situ in 100 mM HEPES buffer at pH 7.1.
-
Adjust the pH with 0.2 M HCl as needed.
-
Add the components in the following sequence: HEPES buffer, HCl, water, ascorbate, CuCl2, and this compound (if applicable).
-
Monitor the consumption of ascorbate over time by measuring the absorbance at a specific wavelength (typically 265 nm).
-
The assay can be conducted under both aerobic and anaerobic conditions to evaluate the influence of oxygen.
Table 2: Rate Constants for Ascorbate Consumption in the Presence of this compound
| Condition | Reactant Ratio (this compound:CuCl₂:Ascorbate) | Rate Constant (Ms⁻¹) | Reference |
| Under Argon | 12 µM : 10 µM : 100 µM | 1.07 x 10⁻⁹ | |
| Open Air | 12 µM : 10 µM : 100 µM | 1.37 x 10⁻⁹ | |
| Sealed Cuvette | 12 µM : 10 µM : 100 µM | 1.36 x 10⁻⁹ |
Conclusion
This compound is a promising small molecule metal chelator with high selectivity for Cu(II). Its ability to form a stable complex with copper and thereby inhibit the production of reactive oxygen species highlights its potential as a therapeutic agent for neurodegenerative diseases and other conditions associated with copper dyshomeostasis and oxidative stress. The synthetic tunability of the this compound scaffold offers further opportunities for the development of next-generation chelators with enhanced pharmacological properties.
References
- 1. Item - this compound: a Cu(II) selective chelator with therapeutic potential - University of Sussex - Figshare [sussex.figshare.com]
- 2. This compound: A Cu(II) Selective Chelator with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. real.mtak.hu [real.mtak.hu]
Salpyran: A Technical Guide to Synthesis, Characterization, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Salpyran, a promising Cu(II) selective chelator. It details the synthesis process, comprehensive characterization methodologies, and the mechanism by which this compound mitigates oxidative stress, making it a molecule of significant interest for therapeutic development, particularly in neurodegenerative diseases.
Core Concepts and Therapeutic Potential
This compound, chemically known as 2-(((2-((pyridin-2-ylmethyl)amino)ethyl)-amino)methyl)phenol, is a tetradentate (3N,1O) ligand designed for high-affinity and selective chelation of copper(II) ions.[1][2][3] The dysregulation of biometals, particularly copper, is a pathological hallmark in many neurodegenerative disorders, including Alzheimer's disease.[1] By binding to Cu(II), this compound prevents its participation in redox reactions that generate harmful reactive oxygen species (ROS), thereby acting as an antioxidant and offering a potential therapeutic strategy.[1][2][3]
Quantitative Data Summary
The key physicochemical and thermodynamic properties of this compound are summarized in the table below, providing a basis for its comparison with other chelators and for understanding its pharmacological potential.
| Parameter | Value | Significance | Reference |
| pCu7.4 | 10.65 | Represents the high affinity for Cu(II) at physiological pH (7.4), indicating potent chelation capacity. For comparison, the value for clioquinol (B1669181) is 5.91. | [1][2][3] |
| cLogP | 1.73 | The calculated lipophilicity suggests suitable permeability across biological membranes. This is a reduction in lipophilicity compared to the Salan scaffold (cLogP = 2.26). | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through a stepwise protecting group strategy that involves consecutive reductive aminations. This method utilizes an ethylenediamine (B42938) backbone and introduces salicylaldehyde (B1680747) and 2-formylpyridine moieties sequentially.[1]
Materials:
-
Ethylenediamine
-
Salicylaldehyde
-
2-formylpyridine
-
Protecting group reagents (e.g., Boc anhydride)
-
Reducing agents (e.g., Sodium borohydride)
-
Appropriate solvents (e.g., Methanol, Dichloromethane)
-
Reagents for deprotection (e.g., Trifluoroacetic acid)
Procedure:
-
Monoprotection of Ethylenediamine: Ethylenediamine is reacted with a suitable protecting group (e.g., Boc anhydride) under controlled conditions to yield the mono-protected derivative.
-
First Reductive Amination: The mono-protected ethylenediamine is reacted with salicylaldehyde in the presence of a reducing agent to form the first secondary amine linkage.
-
Deprotection: The protecting group is removed from the diamine backbone to expose the second primary amine.
-
Second Reductive Amination: The resulting intermediate is then reacted with 2-formylpyridine through another reductive amination step to yield the final this compound ligand.
-
Purification: The crude product is purified using standard techniques such as column chromatography to obtain pure this compound.
Characterization of this compound
The structural integrity and purity of the synthesized this compound are confirmed using a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded to elucidate the molecular structure of this compound by identifying the chemical environment of each proton and carbon atom.[4]
-
High-Resolution Mass Spectrometry (HRMS): HRMS is employed to determine the precise mass of the synthesized compound, confirming its elemental composition and molecular formula.[4]
-
Liquid Chromatography-Mass Spectrometry (LCMS): LCMS is used to assess the purity of the this compound sample and to confirm its molecular weight.[4]
-
X-Ray Crystallography: Single-crystal X-ray diffraction can be used to determine the solid-state structure of this compound and its coordination complexes, providing definitive proof of its chemical structure and bonding.[2]
Visualizing the Process and Mechanism
This compound Synthesis Workflow
The following diagram illustrates the logical flow of the this compound synthesis protocol.
Mechanism of Action: ROS Prevention
This compound's primary mechanism of action as an antioxidant is the chelation of redox-active Cu(II) ions. This prevents copper from participating in Fenton-like reactions that produce highly damaging hydroxyl radicals from hydrogen peroxide.
Conclusion
This compound demonstrates significant potential as a therapeutic agent due to its high affinity and selectivity for Cu(II), coupled with favorable predicted permeability. The well-defined synthesis and characterization protocols provide a solid foundation for its further development. Its mechanism of action, directly targeting a key driver of oxidative stress, makes it a compelling candidate for investigation in the treatment of neurodegenerative and other diseases where metal dyshomeostasis is implicated.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. This compound: A Cu(II) Selective Chelator with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - this compound: a Cu(II) selective chelator with therapeutic potential - University of Sussex - Figshare [sussex.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
Salpyran: A Technical Guide to a Promising Cu(II) Chelator for Neurodegenerative Diseases
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Copper dyshomeostasis and the resultant oxidative stress are significant pathological hallmarks of several neurodegenerative diseases, including Alzheimer's, Parkinson's, and prion diseases. The sequestration of excess copper(II) ions presents a viable therapeutic strategy to mitigate neuronal damage. This technical guide provides an in-depth overview of Salpyran (2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol), a rationally designed, tetradentate Cu(II) selective chelator. We will explore its mechanism of action, key experimental data, and detailed protocols for its evaluation, offering a comprehensive resource for researchers in the field of neurotherapeutics and metal chelation.
Introduction to this compound
This compound is a small molecule metal chelator engineered for high affinity and selectivity for Cu(II) ions.[1][2][3][4] Its design is predicated on creating a tunable scaffold with suitable permeation properties for potential therapeutic applications. At a physiological pH of 7.4, this compound forms a stable monocationic species with Cu(II), denoted as [Cu(II)L]⁺. A key feature of this compound is its potent antioxidant activity, demonstrated by its ability to prevent the formation of reactive oxygen species (ROS) in various in vitro assays.
Quantitative Data: Physicochemical Properties of this compound
The efficacy of a chelator is determined by its affinity for the target metal ion and its selectivity over other biologically relevant metals. The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Comparison (Clioquinol) | Reference |
| pCu at pH 7.4 | 10.65 | 5.91 |
Table 1: Copper (II) Affinity of this compound
| Parameter | Value | Reference |
| Selectivity for Cu(II) over Zn(II) | Excellent |
Table 2: Metal Ion Selectivity of this compound
Mechanism of Action: Cu(II) Chelation and ROS Scavenging
This compound's therapeutic potential lies in its dual function: sequestering excess Cu(II) and inhibiting the generation of harmful ROS. The following diagram illustrates the proposed mechanism.
Caption: this compound's dual-action neuroprotective mechanism.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments in the evaluation of this compound.
Synthesis of this compound (2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol)
This protocol outlines the chemical synthesis of the this compound ligand.
Caption: Workflow for the synthesis of this compound.
Detailed Steps:
-
Dissolve 2-((2-aminoethyl)amino)methyl)phenol dihydrochloride and 2-(aminomethyl)pyridine in methanol.
-
Add a solution of sodium hydroxide in methanol dropwise to the stirring solution.
-
Stir the reaction mixture at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Suspend the residue in water and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield this compound as an oil.
Potentiometric Titration for Determination of Stability Constants
This method is used to determine the stability constants of the this compound-Cu(II) complex.
Materials:
-
Standardized solutions of this compound, Cu(II) chloride, and potassium hydroxide.
-
Background electrolyte (e.g., KCl).
-
Calibrated pH electrode and potentiometer.
Procedure:
-
Prepare a series of solutions containing known concentrations of this compound, Cu(II) chloride, and the background electrolyte.
-
Titrate each solution with a standardized solution of potassium hydroxide.
-
Record the pH at each addition of the titrant.
-
Analyze the resulting titration curves using appropriate software to calculate the protonation constants of the ligand and the stability constants of the Cu(II) complex.
UV-Vis Spectrophotometry for Chelation Studies
This technique is used to monitor the formation of the this compound-Cu(II) complex.
Procedure:
-
Prepare solutions of this compound and Cu(II) chloride of known concentrations.
-
Mix the solutions in varying molar ratios.
-
Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range.
-
Analyze the changes in the absorption spectra to confirm complex formation and determine the stoichiometry of the complex.
Antioxidant Assays
The following assays are used to evaluate the ROS scavenging properties of this compound.
1. Ascorbate (B8700270) Consumption Assay:
-
Principle: Measures the rate of ascorbate oxidation in the presence of Cu(II) and H₂O₂, with and without this compound.
-
Procedure: Monitor the decrease in absorbance of ascorbate at a specific wavelength over time. A slower rate of decrease in the presence of this compound indicates its antioxidant activity.
2. Tau and Human Prion Protein Assays:
-
Principle: These assays assess the ability of this compound to prevent Cu(II)-mediated oxidative damage to these proteins, which are implicated in neurodegenerative diseases.
-
Procedure:
-
Incubate the respective protein with Cu(II) and H₂O₂ in the presence and absence of this compound.
-
Analyze protein aggregation or modification (e.g., via gel electrophoresis or fluorescence-based methods) to determine the protective effect of this compound.
-
Signaling Pathways and Logical Relationships
The therapeutic effect of this compound is rooted in its ability to interrupt the pathological cascade initiated by copper dyshomeostasis.
Caption: Proposed signaling pathway of this compound's neuroprotective action.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of therapeutic agents targeting neurodegenerative diseases characterized by copper dyshomeostasis. Its high affinity and selectivity for Cu(II), coupled with its demonstrated antioxidant properties, make it a compelling candidate for further investigation. Future research should focus on in vivo studies to evaluate its pharmacokinetic profile, blood-brain barrier permeability, and efficacy in animal models of neurodegeneration. Furthermore, the tunability of the this compound scaffold offers opportunities for the synthesis of derivatives with enhanced therapeutic properties. This technical guide serves as a foundational resource for researchers dedicated to advancing the development of novel treatments for these devastating neurological disorders.
References
Salpyran: A Technical Guide to its Role in the Prevention of Reactive Oxygen Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Salpyran, a novel Cu(II) selective chelator, and its significant role in the prevention of reactive oxygen species (ROS). Through a comprehensive review of the available scientific literature, this document details the antioxidant mechanism of this compound, supported by quantitative data from key experimental assays. Detailed methodologies for the ascorbate (B8700270) consumption assay, tau protein assay, and human prion protein assay are provided to enable replication and further investigation. Furthermore, this guide presents visual representations of the proposed signaling pathway and experimental workflows using Graphviz (DOT language) to facilitate a deeper understanding of this compound's function. The data presented herein underscores the therapeutic potential of this compound as a targeted intervention against ROS-mediated cellular damage.
Introduction
Reactive oxygen species (ROS) are a group of highly reactive chemical molecules derived from oxygen. While they play essential roles in cellular signaling and homeostasis, their overproduction can lead to significant damage to cell structures, including lipids, proteins, and DNA. This oxidative stress is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, the development of therapeutic agents capable of mitigating ROS-induced damage is of paramount interest in drug discovery.
This compound is a rationally designed, tetradentate Cu(II) chelating scaffold, chemically identified as 2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol. Its primary mechanism of action in preventing ROS formation lies in its ability to selectively chelate Cu(II) ions. Copper, a redox-active metal, is a known catalyst in the generation of ROS, particularly through the Fenton and Haber-Weiss reactions. By sequestering Cu(II), this compound effectively inhibits its participation in these ROS-producing pathways.[1][2]
Mechanism of Action: Cu(II) Chelation and ROS Inhibition
The antioxidant properties of this compound are intrinsically linked to its high affinity and selectivity for Cu(II) ions. The formation of a stable complex with Cu(II) prevents the metal ion from cycling between its reduced (Cu(I)) and oxidized (Cu(II)) states, a critical step in the catalytic generation of hydroxyl radicals (•OH), one of the most potent and damaging ROS.
The primary mechanism involves the inhibition of the Cu(II)/H₂O₂ system, which is a significant source of ROS in biological systems.[1] this compound's chelation of Cu(II) disrupts this catalytic cycle, thereby preventing the formation of ROS.
References
Salpyran's Affinity and Selectivity for Copper Ions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salpyran, chemically known as 2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol, is a synthetic chelator demonstrating remarkable affinity and selectivity for copper(II) ions.[1][2][3][4] This technical guide provides a comprehensive overview of this compound's binding characteristics, the experimental methodologies used for its characterization, and its potential therapeutic applications stemming from its copper-binding properties. The information presented herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, neurobiology, and drug development.
Introduction
The dysregulation of metal ions, particularly copper, is implicated in the pathology of various neurodegenerative diseases.[4] this compound has emerged as a promising therapeutic agent due to its potent and selective chelation of Cu(II).[1][2][3][5] This guide delves into the quantitative aspects of this compound's interaction with copper ions, providing a foundation for its further investigation and application.
Quantitative Affinity and Selectivity Data
The efficacy of a chelator is defined by its affinity for the target ion and its ability to discriminate against other biologically relevant metal ions. This compound exhibits a high affinity for Cu(II) and excellent selectivity over other metal ions, most notably Zinc(II).[1][2][3][4]
| Parameter | This compound | Clioquinol (Reference) | Notes |
| pCu at pH 7.4 | 10.65[1][2][3] | 5.91[1][2][3] | pCu = -log[Cu²⁺]free. A higher value indicates stronger binding. |
| Selectivity | Excellent for Cu(II) over Zn(II)[1][2][3][4] | Not specified | |
| Stoichiometry | Forms a stable [Cu(II)L]⁺ monocationic species[1][2][3][4] | Not specified | L represents the this compound ligand. |
Experimental Protocols
The characterization of this compound's copper binding properties involves a series of well-defined experimental procedures.
Synthesis of this compound
The synthesis of this compound is a multi-step process. A common synthetic route involves the reaction of a salicylaldehyde (B1680747) derivative with a diamine linker.[4]
Caption: Synthetic pathway for this compound.
Determination of Copper Affinity (pCu)
The pCu value, representing the negative logarithm of the free Cu(II) concentration at a specific pH, is a key measure of binding affinity. It is typically determined using potentiometric titrations.
Caption: Workflow for pCu determination.
Assessment of Selectivity
Selectivity is evaluated by comparing the binding affinity of this compound for Cu(II) against other metal ions, such as Zn(II), Fe(II), and Mn(II). This is often done through competition experiments where the displacement of copper by another metal is monitored, or by direct titration with the competing ion.
Mechanism of Action and Therapeutic Potential
This compound's therapeutic potential, particularly in the context of neurodegenerative diseases, is linked to its ability to modulate copper-induced oxidative stress.[1][2][4] By chelating excess copper, this compound can prevent the formation of reactive oxygen species (ROS).[1][2][3][4]
Caption: this compound's role in mitigating copper-induced oxidative stress.
The antioxidant activity of this compound has been demonstrated in various assays, including those involving ascorbate, tau protein, and human prion protein.[1][2] These studies show that this compound effectively prevents the formation of ROS generated by the Cu(II)/H₂O₂ system.[1][2][3][4]
Conclusion
This compound is a highly effective and selective Cu(II) chelator with significant therapeutic potential. Its ability to sequester copper and prevent oxidative damage makes it a compelling candidate for further research and development, particularly for the treatment of neurodegenerative disorders where copper dyshomeostasis is a key pathological feature. The data and methodologies presented in this guide provide a solid foundation for scientists and researchers to build upon in their exploration of this compound and other metal-chelating agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Item - this compound: a Cu(II) selective chelator with therapeutic potential - University of Sussex - Figshare [sussex.figshare.com]
- 3. This compound: A Cu(II) Selective Chelator with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. real.mtak.hu [real.mtak.hu]
- 5. medchemexpress.com [medchemexpress.com]
The Foundational Science of Salpyran: A Technical Guide to a Novel Copper(II) Chelator
For Immediate Distribution to the Scientific Community
This technical guide provides an in-depth overview of the foundational research and design principles behind Salpyran, a novel, rationally designed copper(II) (Cu(II)) selective chelator with significant therapeutic potential. Developed to address the pathological hallmarks of neurodegenerative disorders associated with metal dyshomeostasis and oxidative stress, this compound represents a promising small molecule metal chelator. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive look at the core data, experimental methodologies, and mechanistic pathways that underpin this compound's design.
Executive Summary
This compound, chemically identified as 2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol, is a tetradentate ligand engineered for high affinity and selectivity for Cu(II). Its design is predicated on the chelation of excess copper ions, which are implicated in the generation of reactive oxygen species (ROS) and the progression of neurodegenerative diseases such as Alzheimer's, Parkinson's, and prion diseases.[1][2] Foundational studies have demonstrated this compound's ability to form a stable monocationic species with Cu(II) at physiological pH and to effectively prevent the formation of ROS in preclinical assays.[1][3] This guide summarizes the key quantitative metrics of this compound's performance, details the experimental protocols used in its validation, and provides visual representations of its mechanism of action and experimental workflows.
Quantitative Data Summary
The efficacy of a chelating agent is determined by its affinity for the target metal ion and its selectivity over other biologically relevant metals. The following tables summarize the key quantitative parameters of this compound as determined in its foundational research.
| Parameter | This compound | Clioquinol | Unit/Condition | Rationale |
| pCu | 10.65 | 5.91 | pH 7.4 | A measure of the chelator's affinity for Cu(II). A higher value indicates stronger binding. |
| cLogP | 1.73 | - | - | A calculated measure of lipophilicity, indicating the molecule's potential for membrane permeation. |
| Coordination | 3N,1O | - | - | Describes the nitrogen and oxygen atoms involved in coordinating the metal ion. |
| Stoichiometry | 1:1 | - | [Cu(II)L]+ | Forms a stable 1:1 complex with Cu(II) at physiological pH. |
Mechanism of Action: Copper Chelation and ROS Inhibition
This compound's primary mechanism of action is the sequestration of Cu(II) ions, thereby preventing their participation in the Fenton-like reactions that produce highly damaging reactive oxygen species. By forming a stable complex with copper, this compound effectively neutralizes its redox activity.
Experimental Protocols
The foundational research on this compound involved several key experiments to characterize its antioxidant properties. The following are detailed methodologies representative of the assays performed.
Ascorbate Oxidation Assay
This assay measures the ability of a compound to prevent the copper-catalyzed oxidation of ascorbic acid, a proxy for antioxidant activity.
Materials:
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Ascorbic acid
-
Phosphate (B84403) buffer (pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
A solution of ascorbic acid is prepared in a phosphate buffer.
-
The baseline absorbance of the ascorbic acid solution is measured at its characteristic wavelength.
-
CuSO4 is added to the solution to initiate oxidation, which is monitored by a decrease in absorbance.
-
In a separate experiment, this compound is pre-incubated with CuSO4 before the addition of ascorbic acid.
-
The rate of ascorbic acid oxidation in the presence of the this compound-copper mixture is measured and compared to the rate with copper alone. A reduced rate of oxidation indicates that this compound is effectively chelating the copper and preventing it from participating in the redox reaction.
Tau and Prion Protein Assays for ROS Inhibition
These assays assess the ability of this compound to inhibit copper-mediated ROS production in the presence of biologically relevant proteins implicated in neurodegenerative diseases.
Materials:
-
Recombinant tau or human prion protein
-
This compound
-
CuSO4
-
Hydrogen peroxide (H2O2)
-
ROS-sensitive fluorescent probe (e.g., DCFH-DA)
-
Multi-well plate reader with fluorescence capabilities
Procedure:
-
The recombinant protein (tau or prion) is incubated with CuSO4 in a multi-well plate.
-
This compound is added to the experimental wells at various concentrations.
-
H2O2 is added to initiate the Fenton-like reaction.
-
The ROS-sensitive fluorescent probe is added to all wells. This probe becomes fluorescent upon oxidation by ROS.
-
The plate is incubated, and the fluorescence intensity is measured over time. A reduction in fluorescence in the wells containing this compound indicates its ability to prevent ROS formation in a disease-relevant context.
Conclusion and Future Directions
The foundational research on this compound has established it as a potent and selective Cu(II) chelator with promising antioxidant properties. Its rational design, characterized by a high pCu value and favorable lipophilicity, makes it a strong candidate for further development as a therapeutic for neurodegenerative diseases. Future research will likely focus on in vivo studies to assess its pharmacokinetics, blood-brain barrier permeability, and efficacy in animal models of neurodegeneration. The data and protocols presented in this guide provide a solid foundation for these next steps in the development of this compound as a potential clinical candidate.
References
In-depth Technical Guide to the Antioxidant Properties of Salpyran
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salpyran, with the chemical name 2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol, is a synthetic compound demonstrating significant antioxidant properties.[1] Its primary mechanism of action is the selective chelation of Cu(II) ions.[1] This activity is crucial in mitigating oxidative stress, as redox-active Cu(II) is known to catalyze the formation of reactive oxygen species (ROS), which can lead to cellular damage. This compound's ability to bind with high affinity and selectivity to Cu(II) prevents the ion from participating in deleterious redox cycling.[1][2] This technical guide provides a comprehensive overview of the antioxidant properties of this compound, detailing its mechanism of action, experimental protocols for its evaluation, and quantitative data from relevant assays.
Core Antioxidant Mechanism: Copper (II) Chelation
The principal antioxidant activity of this compound is attributed to its function as a selective chelator of copper (II) ions.[1] In biological systems, dysregulated copper can contribute to oxidative stress through Fenton-like reactions, where Cu(II) is reduced to Cu(I), which then catalyzes the formation of highly reactive hydroxyl radicals from hydrogen peroxide. This compound, a tetradentate ligand, forms a stable complex with Cu(II), effectively sequestering the ion and preventing its participation in these ROS-generating reactions.[1][2]
The affinity of this compound for Cu(II) is remarkably high, with a pCu value of 10.65 at a physiological pH of 7.4.[1] The pCu value is the negative logarithm of the free Cu(II) concentration in a solution containing a ligand, and a higher value indicates stronger binding affinity. This demonstrates a significantly higher affinity for copper compared to other chelators like clioquinol.[1]
Quantitative Assessment of Antioxidant Activity
The antioxidant efficacy of this compound has been quantified through several key experiments. The data underscores its ability to inhibit copper-mediated oxidation.
| Parameter | Value | Comparison | Reference |
| pCu at pH 7.4 | 10.65 | Clioquinol: 5.91 | [1] |
-
pCu: A measure of the copper binding affinity of a ligand. A higher value indicates stronger chelation.
| Assay | Condition | Rate of Ascorbate (B8700270) Consumption | Reference |
| Ascorbate Consumption | Cu(II) + Ascorbate (aerobic) | Not specified, but rapid | [2] |
| Cu(II) + Ascorbate + this compound (aerobic) | Significantly slowed | [2] | |
| Cu(II) + Ascorbate + this compound (anaerobic) | 1.07 x 10-9 Ms-1 | [2] |
| Assay | Condition | Dityrosine (B1219331) Formation | Reference |
| Tau Fragment (dGAE) Oxidation | dGAE + Cu(II) + H2O2 | Significant dityrosine cross-linking | [2] |
| dGAE + Cu(II) + H2O2 + this compound | No dityrosine cross-linking observed (<0.5%) | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Ascorbate Consumption Assay
This assay monitors the rate of ascorbate depletion, which is accelerated in the presence of redox-active copper, as a proxy for ROS production.
-
Reagents:
-
HEPES buffer (100 mM, pH 7.1)
-
HCl (0.2 M) for pH adjustment
-
Ascorbic acid
-
CuCl2
-
This compound
-
-
Procedure:
-
Samples are prepared in a cuvette with HEPES buffer.
-
The pH is adjusted to 7.1 with HCl.
-
Reagents are added in the following order: water, ascorbate, CuCl2, and this compound (if applicable).
-
Ascorbate consumption is monitored spectrophotometrically by measuring the decrease in absorbance at 265 nm over time.
-
The assay is conducted under both aerobic (open to air) and anaerobic (under Argon) conditions.
-
Tau dGAE Fragment Oxidation Assay
This assay assesses the ability of this compound to prevent the copper-mediated oxidation of a fragment of the tau protein (dGAE), which results in the formation of dityrosine cross-links, a marker of oxidative damage.
-
Reagents:
-
Tau dGAE fragment
-
Cu(II) solution
-
H2O2
-
This compound
-
-
Procedure:
-
Reactions are prepared with the tau dGAE fragment mixed with Cu(II) at a 1:10 ratio.
-
H2O2 is added to induce oxidation.
-
In the test condition, this compound is included in the reaction mixture.
-
The formation of dityrosine bridges is monitored using fluorescence spectroscopy.
-
Human Prion Protein (hPrP) Fragment Oxidation Assay
Similar to the tau assay, this experiment evaluates this compound's protective effect against copper-mediated oxidation of a fragment of the human prion protein. The specific protocol for this assay as applied to this compound is detailed in the primary literature.
Signaling Pathway Interactions
Currently, there is no direct evidence to suggest that this compound's antioxidant activity involves the modulation of major antioxidant signaling pathways such as the Nrf2-ARE or NF-κB pathways. The available data strongly indicate that its protective effects are a direct consequence of its potent copper chelation ability.
Conclusion
This compound exhibits robust antioxidant properties primarily through its high-affinity and selective chelation of Cu(II) ions. This mechanism has been validated through ascorbate consumption and protein oxidation assays, which demonstrate its capacity to prevent the formation of reactive oxygen species. For researchers and professionals in drug development, this compound represents a promising scaffold for the design of therapeutic agents targeting conditions associated with copper dyshomeostasis and oxidative stress.
References
Salpyran's Engagement with Tau and Human Prion Protein: A Technical Whitepaper on its Antioxidant-Mediated Interaction
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the interaction between Salpyran, a potent and selective copper(II) chelator, and two key proteins implicated in neurodegenerative diseases: the tau protein and the human prion protein (PrP). The primary mechanism of interaction is indirect, revolving around this compound's ability to sequester copper(II) ions, thereby mitigating the generation of reactive oxygen species (ROS) that are known to contribute to the pathological processes associated with these proteins. This document collates the available quantitative data, outlines the experimental methodologies employed in foundational studies, and presents visual representations of the underlying biochemical pathways and experimental workflows.
Introduction
Neurodegenerative disorders such as Alzheimer's disease and prion diseases are characterized by the misfolding and aggregation of specific proteins, namely tau and the prion protein, respectively. A growing body of evidence implicates the dysregulation of metal ions, particularly copper(II), in the pathogenesis of these conditions. Copper(II) can bind to both tau and PrP, and in its bound state, it can catalyze the formation of ROS through Fenton-like reactions. This oxidative stress is a significant contributor to neuronal damage and disease progression.
This compound, with the chemical name 2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol, has been rationally designed as a tetradentate ligand with a high affinity and selectivity for Cu(II)[1][2][3][4]. Its potential as a therapeutic agent lies in its ability to modulate copper homeostasis and prevent the downstream toxic effects of copper-catalyzed oxidation. This whitepaper will explore the specifics of this interaction in the context of tau and human prion protein.
Quantitative Data on this compound and its Copper Complex
The efficacy of this compound as a Cu(II) chelator is central to its interaction with tau and prion proteins. The following table summarizes the key quantitative parameters of this compound's copper-binding properties.
| Parameter | Value | Significance | Reference |
| pCu7.4 | 10.65 | Represents the high affinity of this compound for Cu(II) at physiological pH. A higher pCu value indicates stronger binding. For comparison, the pCu of clioquinol (B1669181) is 5.91. | [1] |
| Selectivity | Excellent for Cu(II) over Zn(II) | This is crucial for a therapeutic chelator, as indiscriminate metal binding could disrupt normal physiological processes that depend on other metal ions like zinc. | |
| Stoichiometry | Forms a stable [Cu(II)L]+ monocationic species | Indicates a 1:1 binding ratio between this compound and Cu(II) at physiological pH. |
Mechanism of Action: Prevention of ROS Generation
The core of this compound's interaction with tau and human prion protein is its ability to inhibit the generation of ROS. In the presence of a reducing agent like ascorbate (B8700270) and hydrogen peroxide (H₂O₂), Cu(II) can participate in redox cycling, leading to the production of highly reactive hydroxyl radicals. Both tau and PrP can be damaged by these ROS, leading to cross-linking and aggregation. This compound intervenes by sequestering Cu(II), thus preventing it from participating in these damaging reactions.
The proposed mechanism is visualized in the following signaling pathway diagram.
Caption: Mechanism of this compound in preventing ROS-mediated protein damage.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature describing this compound's antioxidant properties in the context of tau and human prion protein.
Dityrosine (B1219331) Formation Assay for Tau Fragment Oxidation
This assay is used to monitor the formation of dityrosine cross-links in a tau-derived peptide, which is a marker of oxidative damage.
-
Materials:
-
Tau dGAE fragment (a peptide derived from the tau protein)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence spectrophotometer
-
-
Procedure:
-
Prepare solutions of the tau dGAE fragment, this compound, CuSO₄, and H₂O₂ in PBS.
-
In a multi-well plate, set up the following reaction mixtures:
-
Tau dGAE fragment alone
-
Tau dGAE fragment with Cu(II) (e.g., 1:10 molar ratio)
-
Tau dGAE fragment with Cu(II) and H₂O₂ (e.g., 2.5 mM)
-
Tau dGAE fragment with this compound (e.g., 1:10 molar ratio)
-
Tau dGAE fragment with this compound, Cu(II), and H₂O₂
-
-
Incubate the plate at 37°C.
-
Monitor the fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 410 nm over time. An increase in fluorescence indicates the formation of dityrosine bridges.
-
Plot fluorescence intensity versus time to compare the rate of oxidation in the different conditions.
-
Caption: Workflow for the dityrosine formation assay.
Ascorbate Oxidation Assay
This assay measures the rate of ascorbate oxidation, which is catalyzed by Cu(II) and can be inhibited by chelators. While not directly involving tau or prion protein, it is a fundamental assay to demonstrate the antioxidant potential of this compound.
-
Materials:
-
Ascorbic acid
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare solutions of ascorbic acid, this compound, and CuSO₄ in PBS.
-
In a quartz cuvette, add the ascorbic acid solution.
-
Initiate the reaction by adding CuSO₄.
-
Immediately monitor the decrease in absorbance at 265 nm, which corresponds to the oxidation of ascorbate.
-
Repeat the experiment in the presence of this compound (pre-incubated with CuSO₄) to determine its inhibitory effect.
-
Calculate the initial rates of ascorbate oxidation from the linear portion of the absorbance vs. time plots.
-
Caption: Workflow for the ascorbate oxidation assay.
Logical Relationships and Therapeutic Rationale
The therapeutic strategy underpinning the use of this compound for tauopathies and prion diseases is based on the "metal hypothesis" of neurodegeneration. The following diagram illustrates the logical flow from the pathological role of copper to the therapeutic intervention with this compound.
Caption: Logical flow of the therapeutic rationale for this compound.
Conclusion
This compound's interaction with tau and human prion protein is characterized by its potent copper(II) chelation ability, which effectively prevents the generation of damaging reactive oxygen species. The quantitative data on its high affinity and selectivity for copper, combined with experimental evidence from antioxidant assays, positions this compound as a promising molecule for further investigation in the development of therapies for neurodegenerative diseases where metal-induced oxidative stress is a key pathological feature. Future research should focus on in vivo studies to validate these in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound in relevant animal models of tauopathies and prion diseases.
References
- 1. This compound: A Cu(II) Selective Chelator with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - this compound: a Cu(II) selective chelator with therapeutic potential - University of Sussex - Figshare [sussex.figshare.com]
- 3. real.mtak.hu [real.mtak.hu]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Use of Salpyran in Ascorbate Consumption Assays
Introduction
Salpyran, chemically known as 2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol, is a tetradentate chelating agent with a high affinity and selectivity for copper (II) ions (Cu(II))[1][2][3][4]. Its ability to bind Cu(II) makes it a valuable tool in studying copper-mediated biological processes, including the generation of reactive oxygen species (ROS)[1]. One of the key applications of this compound is in evaluating its antioxidant properties by monitoring the consumption of ascorbate (B8700270) in the presence of Cu(II) and hydrogen peroxide (H₂O₂). This application note provides a detailed protocol for utilizing this compound in an ascorbate consumption assay to assess its efficacy in preventing ROS formation.
Principle of the Assay
Redox-active Cu(II) is known to catalyze the formation of ROS, which leads to oxidative stress. In the presence of a reducing agent like ascorbate and an oxidizing agent like hydrogen peroxide, Cu(II) can participate in Fenton-like reactions, accelerating the degradation of ascorbate. The antioxidant potential of a compound like this compound can be determined by its ability to chelate Cu(II) and consequently inhibit the Cu(II)-induced oxidation of ascorbate. The rate of ascorbate consumption is monitored over time, typically by measuring the decrease in absorbance at a specific wavelength. A reduced rate of ascorbate consumption in the presence of the test compound indicates its antioxidant activity.
Experimental Protocol: Ascorbate Consumption Assay
This protocol is adapted from methodologies used to investigate the antioxidant properties of this compound by monitoring ascorbate consumption.
Materials and Reagents
-
This compound
-
Copper (II) chloride (CuCl₂)
-
Ascorbic acid
-
Hydrogen peroxide (H₂O₂)
-
HEPES buffer (100 mM, pH 7.1)
-
Hydrochloric acid (HCl, 0.2 M)
-
Deionized water
-
Spectrophotometer and cuvettes
Procedure
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol) at a concentration of 10 mM.
-
Prepare a fresh stock solution of ascorbic acid in deionized water at a concentration of 10 mM.
-
Prepare a stock solution of CuCl₂ in deionized water at a concentration of 10 mM.
-
Prepare a stock solution of H₂O₂ in deionized water at a concentration of 100 mM.
-
-
Reaction Mixture Preparation:
-
All samples should be prepared in situ in 100 mM HEPES buffer at pH 7.1. The pH can be adjusted using 0.2 M HCl.
-
The components should be added in the following order: HEPES buffer, HCl (for pH adjustment), deionized water, ascorbate, CuCl₂, and finally this compound (or the test compound).
-
A typical final volume for the reaction mixture is 1 mL in a standard spectrophotometer cuvette.
-
Control Reaction (No this compound): Prepare a reaction mixture containing HEPES buffer, ascorbate, and CuCl₂.
-
Test Reaction (With this compound): Prepare a reaction mixture containing HEPES buffer, ascorbate, CuCl₂, and this compound.
-
The final concentrations of the reactants should be optimized based on the specific experimental goals. Based on related studies, suggested final concentrations are:
-
Ascorbate: 100 µM
-
CuCl₂: 10 µM
-
This compound: 10 µM - 100 µM (a range should be tested)
-
H₂O₂ (optional, to initiate ROS production): 2.5 mM.
-
-
-
Data Acquisition:
-
Immediately after adding all components, start monitoring the absorbance of the solution at 265 nm (the characteristic absorbance maximum of ascorbate).
-
Record the absorbance at regular time intervals (e.g., every 5 minutes) for a total duration of 2 to 3 hours.
-
The assay can be performed under both aerobic (open air) and anaerobic (e.g., under Argon) conditions to investigate the role of oxygen.
-
Data Analysis
-
Plot the absorbance at 265 nm as a function of time for both the control and test reactions.
-
The rate of ascorbate consumption is proportional to the decrease in absorbance over time.
-
Calculate the initial rate of ascorbate consumption for each condition.
-
Compare the rate of ascorbate consumption in the presence and absence of this compound. A significantly lower rate in the presence of this compound indicates its ability to inhibit Cu(II)-induced ascorbate oxidation.
Quantitative Data Summary
The following table summarizes the conceptual quantitative data that can be obtained from the ascorbate consumption assay to evaluate the antioxidant efficacy of this compound.
| Condition | Initial Rate of Ascorbate Consumption (µM/min) | Inhibition of Ascorbate Consumption (%) |
| Control (Ascorbate + CuCl₂) | Value A | 0% |
| Test (Ascorbate + CuCl₂ + this compound) | Value B | ((Value A - Value B) / Value A) * 100 |
Note: The actual values will be determined experimentally.
Visualizations
Experimental Workflow Diagram
Caption: Workflow of the ascorbate consumption assay.
Mechanism of Action Diagram
Caption: this compound chelates Cu(II), inhibiting ROS production.
The ascorbate consumption assay is a robust method for evaluating the antioxidant potential of Cu(II) chelators like this compound. By monitoring the rate of ascorbate degradation, researchers can quantify the ability of this compound to prevent Cu(II)-mediated oxidative damage. This protocol provides a framework for conducting such assays, which are crucial for the development of therapeutic small molecule metal chelators. The provided diagrams offer a clear visual representation of the experimental process and the underlying mechanism of action.
References
- 1. This compound: A Cu(II) Selective Chelator with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - this compound: a Cu(II) selective chelator with therapeutic potential - University of Sussex - Figshare [sussex.figshare.com]
- 3. real.mtak.hu [real.mtak.hu]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes: Salpyran in Alzheimer's Disease Research Models
Introduction
Salpyran, chemically identified as 2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol, is a novel synthetic compound with potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's disease (AD).[1][2][3] The pathological hallmarks of Alzheimer's disease include the extracellular deposition of amyloid-β (Aβ) plaques and intracellular neurofibrillary tangles composed of hyperphosphorylated tau protein. The dysregulation of biometals, especially copper (Cu), is increasingly recognized as a key factor in the progression of AD.[3] Copper ions, particularly Cu(II), can bind to Aβ peptides and catalyze the production of reactive oxygen species (ROS), leading to oxidative stress and neuronal damage.[3] this compound has been rationally designed as a high-affinity, selective chelator for Cu(II), aiming to restore metal homeostasis and mitigate copper-mediated toxicity in the brain.[1][2][3]
Mechanism of Action
This compound functions as a tetradentate small molecule metal chelator with a strong and selective affinity for Cu(II) ions.[1][2] Its proposed mechanism in the context of Alzheimer's disease research involves the following key steps:
-
Copper Chelation: this compound binds to excess Cu(II) ions in the brain, forming a stable, monocationic complex at physiological pH (7.4).[1][2][3] This action helps to sequester bioavailable copper that would otherwise contribute to pathological processes.
-
Inhibition of ROS Production: By chelating Cu(II), this compound prevents the metal ion from participating in redox reactions that generate harmful reactive oxygen species. Specifically, it has been shown to inhibit the formation of ROS from the Cu(II)/H₂O₂ system.[1][2][3]
-
Neuroprotection: The reduction in oxidative stress is hypothesized to protect neurons from damage, thereby potentially slowing the progression of neurodegeneration in Alzheimer's disease.
Quantitative Data
The following table summarizes the key quantitative data reported for this compound in comparison to Clioquinol, an earlier-generation metal chelator.
| Parameter | This compound | Clioquinol | Significance | Reference |
| pCu at pH 7.4 | 10.65 | 5.91 | Indicates significantly higher affinity for Cu(II) at physiological pH. | [1][2][3] |
| Selectivity | Excellent selectivity for Cu(II) over Zn(II) | Lower selectivity | Highlights the targeted action of this compound, minimizing off-target effects. | [1][2][3] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound in Alzheimer's disease research models are provided below.
Protocol 1: In Vitro Antioxidant Activity Assay (Ascorbate Assay)
This protocol is designed to assess the ability of this compound to inhibit Cu(II)-catalyzed oxidation of ascorbate (B8700270), a measure of its antioxidant potential.
Materials:
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
L-Ascorbic acid
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and further dilute in PBS to the desired final concentrations.
-
Prepare stock solutions of CuSO₄ and L-Ascorbic acid in PBS.
-
In a 96-well plate or cuvette, add PBS, followed by the this compound solution at various concentrations.
-
Add the CuSO₄ solution to each well to a final concentration that induces measurable ascorbate oxidation.
-
Initiate the reaction by adding the L-Ascorbic acid solution.
-
Immediately measure the absorbance at 265 nm (the wavelength for ascorbate) and continue to monitor the decrease in absorbance over time.
-
The rate of ascorbate oxidation is determined by the change in absorbance over time.
-
Compare the rates of oxidation in the presence and absence of this compound to determine its inhibitory effect.
Protocol 2: Tau Protein Aggregation Assay
This protocol evaluates the effect of this compound on copper-induced tau protein aggregation, a key pathological feature of Alzheimer's disease.
Materials:
-
Recombinant tau protein
-
This compound
-
Copper(II) chloride (CuCl₂)
-
Heparin
-
Thioflavin T (ThT)
-
HEPES buffer, pH 7.4
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent and dilute to final concentrations in HEPES buffer.
-
In a black, clear-bottom 96-well plate, add the recombinant tau protein solution.
-
Add this compound at various concentrations to the wells containing the tau protein.
-
Add CuCl₂ to the wells to induce aggregation. A control without copper should also be included.
-
Add heparin to induce fibrillization.
-
Incubate the plate at 37°C with gentle agitation.
-
At specified time points, add Thioflavin T solution to each well.
-
Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
An increase in ThT fluorescence indicates tau aggregation. Compare the fluorescence in the presence of this compound to the control to assess its inhibitory effect.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound in mitigating Alzheimer's pathology.
Experimental Workflow
Caption: Workflow for evaluating this compound's in vitro efficacy.
References
Application Notes and Protocols for the Laboratory Synthesis of Phenyl 4-aminosalicylate (Salpyran)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the laboratory-scale synthesis of Phenyl 4-aminosalicylate, a compound with applications in pharmaceutical research. The primary method outlined is the direct esterification of 4-aminosalicylic acid with phenol (B47542).
Quantitative Data Summary
The following table summarizes key quantitative data for the reactants and the final product involved in the synthesis of Phenyl 4-aminosalicylate.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| 4-Aminosalicylic acid | C₇H₇NO₃ | 153.14 | 150-151 |
| Phenol | C₆H₆O | 94.11 | 40.5 |
| Phenyl 4-aminosalicylate | C₁₃H₁₁NO₃ | 229.23 | 150-152[1] |
Experimental Protocols
Primary Synthesis Route: Direct Esterification of 4-Aminosalicylic Acid with Phenol
This protocol details a one-pot synthesis method for Phenyl 4-aminosalicylate through the direct esterification of 4-aminosalicylic acid with phenol, utilizing a condensing agent such as polyphosphoric acid.
Materials:
-
4-Aminosalicylic acid
-
Phenol
-
Polyphosphoric acid
-
Ethanol
-
Water
-
Benzene (for extraction, optional)
-
Decolorizing carbon
-
Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, heating mantle, filtration apparatus)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-aminosalicylic acid (e.g., 5.0 g), a significant excess of phenol (e.g., 20.0 g), and polyphosphoric acid (e.g., 10.0 g). The use of an excess of phenol is crucial for achieving a satisfactory yield.
-
Heating and Reaction: Heat the mixture to a temperature above 80°C (a range of 80-120°C is recommended) with stirring. Maintain this temperature for a sufficient duration to ensure the completion of the ester formation. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation of Crude Product: After the reaction is complete, the crude Phenyl 4-aminosalicylate can be isolated from the reaction mixture.
-
Purification:
-
Add decolorizing carbon to the reaction mixture and boil with reflux for approximately 5 minutes.
-
Filter the hot suspension.
-
To the filtrate, add an equal volume of water and cool the solution to 5°C.
-
The Phenyl 4-aminosalicylate will precipitate as white crystals.
-
Collect the crystals by filtration.
-
-
Drying: Dry the purified product at 75°C. The expected yield of the purified product is approximately 73.6%.[2]
Alternative Synthesis Route: From 4-Nitrosalicylic Acid
An alternative multi-step synthesis route begins with 4-nitrosalicylic acid.[3] This method involves three main stages:
-
Formation of Acid Chloride: 4-Nitrosalicylic acid is reacted with thionyl chloride to form the corresponding acid chloride, 2-hydroxy-4-nitrobenzoyl chloride.[3]
-
Esterification: The resulting acid chloride is then esterified with phenol to produce phenyl-2-hydroxy-4-nitrobenzoate.[3]
-
Reduction of Nitro Group: The nitro group of phenyl-2-hydroxy-4-nitrobenzoate is reduced to an amine group to yield the final product, Phenyl 4-aminosalicylate. This reduction can be achieved through hydrogenation using a catalyst such as Raney nickel.
Visualizations
Experimental Workflow for Direct Esterification
Caption: Workflow for the direct esterification synthesis of Phenyl 4-aminosalicylate.
References
Application Notes and Protocols for Testing Salpyran's Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salpyran is a selective copper (II) chelator with potent antioxidant properties.[1][2][3][4][5] Its primary mechanism of action involves the chelation of Cu(II) ions, thereby preventing the formation of reactive oxygen species (ROS) that contribute to cellular damage, particularly in the context of neurodegenerative diseases. The dysregulation of metal ions, especially copper, is a known factor in the pathology of neurodegenerative disorders like Alzheimer's and Parkinson's disease. This compound's ability to selectively bind copper and mitigate oxidative stress makes it a promising therapeutic candidate.
These application notes provide detailed experimental protocols to assess the efficacy of this compound in vitro and in vivo, focusing on its antioxidant, neuroprotective, and copper-chelating properties.
I. In Vitro Efficacy Testing
A. Assessment of Antioxidant and Neuroprotective Effects in a Cellular Model of Oxidative Stress
This protocol utilizes the human neuroblastoma cell line SH-SY5Y, a widely accepted model for neurodegenerative disease research, to evaluate this compound's ability to protect against oxidative stress-induced cell death.
1. Cell Culture and Maintenance of SH-SY5Y Cells
-
Cell Line: SH-SY5Y (ATCC® CRL-2266™)
-
Culture Medium: 1:1 mixture of Ham's F-12 and DMEM, supplemented with 10% Fetal Bovine Serum (FBS), 0.1 mM non-essential amino acids, and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: When cells reach 80-90% confluency, detach them using Trypsin-EDTA. Neutralize trypsin with complete culture medium, centrifuge the cells, and resuspend in fresh medium for subculturing at a ratio of 1:4 to 1:10.
2. Induction of Oxidative Stress
Hydrogen peroxide (H₂O₂) is used to induce oxidative stress and neuronal damage. The optimal concentration of H₂O₂ should be determined empirically for each cell batch, typically aiming for a 50% reduction in cell viability (IC50) after 24 hours of exposure.
3. Experimental Protocol: Neuroprotection Assay
-
Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Allow cells to adhere for 24 hours.
-
This compound Pre-treatment: Prepare various concentrations of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Incubate for 24 hours.
-
Oxidative Stress Induction: After pre-treatment, remove the this compound-containing medium and add 100 µL of fresh medium containing the predetermined IC50 concentration of H₂O₂.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Assessment of Cell Viability (MTT Assay):
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
4. Experimental Protocol: Measurement of Intracellular ROS (DCFDA Assay)
-
Cell Seeding and Treatment: Follow steps 1-3 of the neuroprotection assay protocol.
-
DCFDA Staining: After the 24-hour H₂O₂ incubation, remove the medium and wash the cells once with warm PBS. Add 100 µL of 25 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) in serum-free medium to each well.
-
Incubation: Incubate the plate for 45 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells once with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity with excitation at 485 nm and emission at 535 nm using a fluorescence microplate reader.
-
Data Analysis: Express ROS levels as a percentage of the H₂O₂-treated control.
Data Presentation: In Vitro Efficacy of this compound
| Parameter | Control | H₂O₂ (IC50) | This compound (Conc. 1) + H₂O₂ | This compound (Conc. 2) + H₂O₂ | This compound (Conc. 3) + H₂O₂ |
| Cell Viability (%) | 100 ± 5 | 50 ± 4 | Data | Data | Data |
| Intracellular ROS (%) | 100 ± 8 | 250 ± 20 | Data | Data | Data |
Data should be presented as mean ± standard deviation from at least three independent experiments.
Workflow for In Vitro Efficacy Testing
References
- 1. Thioflavin T spectroscopic assay [assay-protocol.com]
- 2. Isothermal titration calorimetric procedure to determine protein-metal ion binding parameters in the presence of excess metal ion or chelator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Salpyran in Studies of Metal Ion Dyshomeostasis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Salpyran, a selective copper(II) chelator, in research focused on metal ion dyshomeostasis, particularly in the context of neurodegenerative diseases. Detailed protocols for key experiments are provided to facilitate the investigation of this compound's therapeutic potential.
Introduction to this compound
This compound, chemically known as 2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol, is a tetradentate ligand designed to selectively chelate Cu(II) ions.[1][2][3] Metal ion dyshomeostasis, particularly the dysregulation of copper, is a significant factor in the pathology of several neurodegenerative disorders, including Alzheimer's disease.[2][4] Copper ions can participate in redox reactions that generate reactive oxygen species (ROS), leading to oxidative stress and neuronal damage.[1][5] this compound has demonstrated a high affinity for Cu(II) and excellent selectivity over other biologically relevant metal ions like Zn(II).[2][3] Its primary mechanism of action is the prevention of ROS formation, highlighting its potential as a therapeutic small molecule metal chelator.[1][2][3]
Quantitative Data: this compound Properties
The following table summarizes the key quantitative parameters of this compound, comparing it to the known metal chelator, clioquinol.
| Property | This compound | Clioquinol | Reference |
| Chemical Formula | C₁₅H₁₉N₃O | C₉H₅ClINO | [2] |
| pCu at pH 7.4 | 10.65 | 5.91 | [2][3] |
| Coordination | Tetradentate (3N, 1O) | Bidentate | [2] |
| Selectivity | Excellent for Cu(II) over Zn(II) | Lower selectivity | [2][3] |
Signaling Pathways
Copper-induced oxidative stress in neurons involves complex signaling pathways. This compound, by chelating Cu(II), can mitigate the detrimental effects propagated through these pathways. One key pathway involves the generation of ROS, which can lead to apoptosis and cellular damage.
A more detailed view of the intracellular signaling cascade affected by copper-induced oxidative stress is depicted below. Copper can inhibit the phosphorylation of CREB, leading to a decrease in the neuroprotective protein BDNF. It also promotes the dissociation of the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and activate antioxidant response elements.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound.
Determination of Cu(II) and Zn(II) Chelation by UV-Vis Spectrophotometry
This protocol allows for the determination of this compound's ability to chelate Cu(II) and its selectivity over Zn(II).
Materials:
-
This compound
-
CuSO₄·5H₂O
-
ZnCl₂
-
HEPES buffer (pH 7.4)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of this compound, CuSO₄, and ZnCl₂ in HEPES buffer.
-
To determine the binding of Cu(II), titrate a solution of this compound with increasing concentrations of CuSO₄.
-
Record the UV-Vis spectrum (200-800 nm) after each addition of the metal salt.
-
Observe the changes in the absorption spectrum, particularly the appearance of new peaks corresponding to the this compound-Cu(II) complex.
-
To assess selectivity, repeat the titration with ZnCl₂.
-
For competition experiments, titrate a solution containing a pre-formed this compound-Zn(II) complex with CuSO₄ and monitor the spectral changes.
In Vitro Reactive Oxygen Species (ROS) Detection Assay
This assay measures the ability of this compound to inhibit ROS production in a cell-free or cell-based system. The DCFDA (2',7'-dichlorodihydrofluorescein diacetate) assay is a common method.
Materials:
-
DCFDA or H2DCFDA probe
-
HEPES buffer (pH 7.4) or cell culture medium
-
CuSO₄
-
Ascorbic acid (as a reducing agent to promote ROS generation with Cu(II))
-
This compound
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare working solutions of all reagents.
-
In a 96-well plate, add DCFDA to the buffer or media.
-
Add this compound at various concentrations to the respective wells.
-
Initiate ROS production by adding CuSO₄ and ascorbic acid.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm at various time points.
-
A decrease in fluorescence in the presence of this compound indicates inhibition of ROS production.
Ascorbate (B8700270) Consumption Assay for Antioxidant Activity
This assay indirectly measures ROS production by monitoring the consumption of ascorbate, which is oxidized in the presence of ROS.
Materials:
-
Ascorbic acid
-
CuSO₄
-
This compound
-
HEPES buffer (pH 7.4)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare solutions of ascorbic acid, CuSO₄, and this compound in HEPES buffer.
-
In a cuvette, mix ascorbic acid and CuSO₄ to initiate the reaction.
-
Monitor the decrease in absorbance of ascorbic acid at ~265 nm over time.
-
Repeat the experiment in the presence of different concentrations of this compound.
-
A slower rate of ascorbate consumption in the presence of this compound indicates its antioxidant activity.[4]
Tau Protein Aggregation Assay
This assay evaluates the effect of this compound on the aggregation of tau protein, a hallmark of Alzheimer's disease, which can be influenced by metal ions.
Materials:
-
Recombinant human tau protein
-
Heparin (to induce aggregation)
-
Thioflavin T (ThT)
-
HEPES buffer (pH 7.4)
-
This compound
-
96-well black microplate with a clear bottom
-
Fluorescence plate reader with shaking capabilities
Procedure:
-
Prepare solutions of tau protein, heparin, ThT, and this compound.
-
In a 96-well plate, combine tau protein, heparin, and ThT in the buffer.
-
Add this compound at various concentrations to the wells.
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the ThT fluorescence (excitation ~440 nm, emission ~485 nm) over time. An increase in fluorescence indicates tau aggregation.
-
Inhibition of the fluorescence increase by this compound suggests its anti-aggregation properties.
Human Prion Protein (PrP) Aggregation Assay
This protocol is adapted from methods used to study the aggregation of prion proteins and the effect of potential inhibitors.
Materials:
-
Recombinant human prion protein (recPrP)
-
Guanidine (B92328) HCl (to induce misfolding)
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
This compound
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Induce the misfolding of recPrP by incubation with guanidine HCl.
-
In a 96-well plate, combine the partially unfolded recPrP with ThT in PBS.
-
Add this compound at various concentrations.
-
Monitor the aggregation by measuring the ThT fluorescence over time at 37°C.[6]
-
A reduction in the rate and extent of fluorescence increase indicates that this compound inhibits PrP aggregation.
Dityrosine (B1219331) Formation Assay
This assay measures the formation of dityrosine, a marker of protein oxidation, which can be catalyzed by metal ions.
Materials:
-
A tyrosine-containing peptide or protein (e.g., Angiotensin II)
-
CuSO₄
-
H₂O₂
-
This compound
-
Phosphate buffer (pH 7.4)
-
Fluorescence spectrophotometer
Procedure:
-
Prepare solutions of the peptide/protein, CuSO₄, H₂O₂, and this compound.
-
In a cuvette, mix the peptide/protein with CuSO₄ and H₂O₂ to initiate dityrosine formation.
-
Measure the increase in fluorescence at an excitation of ~325 nm and emission of ~410 nm over time.
-
Repeat the experiment with the addition of various concentrations of this compound.
-
Inhibition of the fluorescence increase demonstrates this compound's ability to prevent metal-catalyzed protein oxidation.[4][7]
In Vitro Blood-Brain Barrier (BBB) Permeability Assay
This protocol uses a transwell system to model the BBB and assess the permeability of this compound.
Materials:
-
Transwell inserts with a microporous membrane
-
Human brain microvascular endothelial cells (hBMECs)
-
Astrocyte and pericyte cell lines (for co-culture models)
-
Cell culture medium
-
This compound
-
Lucifer yellow (as a marker for paracellular permeability)
-
LC-MS/MS or other sensitive analytical method for this compound quantification
Procedure:
-
Culture hBMECs on the apical side of the transwell insert until a confluent monolayer is formed. For a more robust model, co-culture with astrocytes and pericytes on the basolateral side.
-
Verify the integrity of the BBB model by measuring the transendothelial electrical resistance (TEER).
-
Add this compound to the apical (blood side) chamber.
-
At various time points, collect samples from the basolateral (brain side) chamber.
-
Measure the concentration of this compound in the collected samples using a validated analytical method.
-
Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the in vitro BBB.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating a metal chelator like this compound.
These application notes and protocols provide a solid framework for researchers to investigate the potential of this compound in mitigating the pathological effects of metal ion dyshomeostasis. The provided methodologies can be adapted and optimized for specific experimental setups and research questions.
References
- 1. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
- 2. Item - this compound: a Cu(II) selective chelator with therapeutic potential - University of Sussex - Figshare [sussex.figshare.com]
- 3. This compound: A Cu(II) Selective Chelator with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. real.mtak.hu [real.mtak.hu]
- 5. The role of prion peptide structure and aggregation in toxicity and membrane binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-prion aggregation activity of acylthiosemicarbazide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: Dityrosine as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
Salpyran: Application Notes and Protocols for the Prevention of Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Small molecule metal chelators that can selectively bind and sequester redox-active metal ions, such as copper(II), represent a promising therapeutic strategy to mitigate oxidative damage. Salpyran, a rationally designed Cu(II) selective chelator, has demonstrated significant potential in preventing the formation of ROS.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in research settings to prevent oxidative stress.
This compound, chemically known as 2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol, is a tetradentate ligand that exhibits high affinity and selectivity for Cu(II) over other biologically relevant metal ions like Zn(II).[1][3] Its mechanism of action in preventing oxidative stress lies in its ability to form a stable complex with Cu(II), thereby preventing its participation in Fenton-like reactions that generate highly reactive hydroxyl radicals from hydrogen peroxide (H₂O₂).
Mechanism of Action: Cu(II) Chelation and ROS Prevention
The primary mechanism by which this compound prevents oxidative stress is through the chelation of Cu(II) ions. In biological systems, free or loosely bound Cu(II) can catalyze the formation of ROS, particularly the highly damaging hydroxyl radical (•OH), through the Fenton and Haber-Weiss reactions. This compound effectively sequesters Cu(II), forming a stable [Cu(II)(this compound)]⁺ complex, which renders the copper ion redox-inactive in the binary Cu(II)/H₂O₂ system. This action directly inhibits the generation of ROS and subsequent oxidative damage to biomolecules such as proteins and lipids.
Caption: this compound's mechanism of preventing oxidative stress.
Quantitative Data Summary
The antioxidant efficacy of this compound has been evaluated in various assays. The following tables summarize the key quantitative findings.
Table 1: this compound Affinity and Selectivity for Cu(II)
| Parameter | Value | Comparison | Reference |
| pCu at pH 7.4 | 10.65 | Higher affinity than clioquinol (B1669181) (5.91) | |
| Selectivity | Excellent for Cu(II) over Zn(II) | Not specified quantitatively |
Table 2: Inhibition of Dityrosine (B1219331) Formation by this compound
| Condition | Dityrosine Formation | Reference |
| Cu(II)/H₂O₂ system | Significant formation | |
| Cu(II)/H₂O₂ system + this compound | No significant formation (<0.5%) |
Experimental Protocols
Detailed methodologies for key experiments to assess the antioxidant properties of this compound are provided below.
Experimental Workflow
Caption: General experimental workflow for assessing this compound.
Protocol 1: Ascorbate Consumption Assay
This assay monitors the rate of ascorbate oxidation in the presence of Cu(II) and assesses the ability of this compound to inhibit this process. The consumption of ascorbate is directly linked to the production of ROS.
Materials:
-
This compound
-
Copper(II) chloride (CuCl₂)
-
L-Ascorbic acid
-
HEPES buffer (100 mM, pH 7.1)
-
Hydrochloric acid (HCl, 0.2 M)
-
Deionized water
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of this compound, CuCl₂, and L-Ascorbic acid in deionized water.
-
Prepare 100 mM HEPES buffer and adjust the pH to 7.1 using 0.2 M HCl.
-
-
Assay Setup:
-
The assay can be performed under both aerobic (open to air) and anaerobic (purged with Argon) conditions.
-
In a quartz cuvette, add the components in the following order:
-
HEPES buffer (100 mM final concentration)
-
HCl (to maintain pH 7.1)
-
Deionized water
-
Ascorbic acid (e.g., 100 µM final concentration)
-
CuCl₂ (e.g., 10 µM final concentration)
-
This compound (at desired concentrations, e.g., 10-100 µM) or vehicle control.
-
-
-
Measurement:
-
Immediately after the addition of all components, start monitoring the decrease in absorbance of ascorbate at its maximum wavelength (approximately 265 nm).
-
Record measurements at regular time intervals for a duration of 2-3 hours.
-
-
Data Analysis:
-
Plot the absorbance at 265 nm as a function of time.
-
Compare the rate of ascorbate consumption in the presence and absence of this compound to determine its inhibitory effect on Cu(II)-induced oxidation.
-
Protocol 2: Dityrosine Formation Assay
This assay measures the formation of dityrosine, a fluorescent product of tyrosine oxidation, to assess the protective effect of this compound against protein oxidation.
Materials:
-
This compound
-
Copper(II) chloride (CuCl₂)
-
Hydrogen peroxide (H₂O₂)
-
A tyrosine-containing peptide or protein (e.g., Angiotensin II, BSA)
-
Phosphate (B84403) buffer (pH 7.4)
-
Fluorescence Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of this compound, CuCl₂, H₂O₂, and the tyrosine-containing peptide/protein in phosphate buffer.
-
-
Assay Setup:
-
In a microcentrifuge tube or a well of a microplate, combine the following:
-
Phosphate buffer
-
Tyrosine-containing peptide/protein (e.g., 100 µM final concentration)
-
CuCl₂ (e.g., 10 µM final concentration)
-
This compound (at desired concentrations) or vehicle control.
-
Initiate the reaction by adding H₂O₂ (e.g., 1 mM final concentration).
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 1-24 hours).
-
-
Measurement:
-
Measure the fluorescence of dityrosine using a fluorescence spectrophotometer. The excitation wavelength is typically around 315-325 nm, and the emission is measured at approximately 400-420 nm.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in each sample.
-
Compare the dityrosine fluorescence in samples with and without this compound to evaluate its ability to prevent protein oxidation.
-
Protocol 3: ROS Detection in Cellular Models (General Guideline)
While specific cellular assays with this compound are not detailed in the provided search results, a general protocol using a ROS-sensitive fluorescent probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) can be adapted.
Materials:
-
This compound
-
Cell line of interest (e.g., neuronal cells)
-
Cell culture medium
-
An inducer of oxidative stress (e.g., H₂O₂ or a Cu(II) salt)
-
DCFH-DA fluorescent probe
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to the desired confluency in a suitable format (e.g., 96-well plate).
-
Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
-
Induction of Oxidative Stress:
-
Remove the this compound-containing medium and add fresh medium containing the oxidative stress inducer (e.g., H₂O₂ or CuCl₂).
-
Incubate for a period sufficient to induce a measurable ROS response (e.g., 30-60 minutes).
-
-
Staining with DCFH-DA:
-
Wash the cells with PBS.
-
Load the cells with DCFH-DA (e.g., 10 µM in serum-free medium) and incubate in the dark at 37°C for 30 minutes.
-
-
Measurement of ROS:
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence of dichlorofluorescein (DCF), the oxidized product of DCFH-DA, using a fluorescence microscope or a plate reader (excitation ~485 nm, emission ~530 nm).
-
-
Data Analysis:
-
Quantify the fluorescence intensity as an indicator of intracellular ROS levels.
-
Compare the ROS levels in cells pre-treated with this compound to control cells to determine its protective effect.
-
Conclusion
This compound is a potent and selective Cu(II) chelator that effectively prevents the formation of reactive oxygen species. The protocols outlined in this document provide a framework for researchers to investigate and quantify the antioxidant properties of this compound in various in vitro and cellular models. The ability of this compound to mitigate copper-mediated oxidative stress highlights its therapeutic potential for diseases associated with metal dyshomeostasis and oxidative damage.
References
Salpyran: Application Notes and Protocols for In Vitro and In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salpyran, chemically identified as 2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol, is a novel small molecule metal chelator with significant therapeutic potential.[1][2][3] It functions as a selective chelator of copper (II) ions, exhibiting a high affinity and selectivity for Cu(II) over other biologically relevant metal ions such as zinc (II).[1][2] The primary mechanism of action of this compound involves the formation of a stable complex with Cu(II), which prevents the participation of the metal ion in redox reactions that generate harmful reactive oxygen species (ROS). This antioxidant property makes this compound a promising candidate for investigation in the context of neurodegenerative diseases and other pathological conditions associated with metal dyshomeostasis and oxidative stress.
These application notes provide a comprehensive overview of the documented in vitro applications of this compound and propose a potential framework for its in vivo evaluation. Detailed protocols for key experiments are provided to facilitate further research into the therapeutic utility of this compound.
Chemical and Physicochemical Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | 2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol | |
| Molecular Formula | C16H21N3O | Devonport et al., 2021 |
| Molar Mass | 271.36 g/mol | Devonport et al., 2021 |
| pCu at pH 7.4 | 10.65 | |
| cLogP | 1.73 |
In Vitro Applications
This compound has been demonstrated to be an effective antioxidant in several in vitro assay systems. Its ability to chelate Cu(II) and prevent the formation of ROS is the basis for its utility in these applications.
Antioxidant Activity Assessment in Ascorbate (B8700270), Tau, and Prion Protein Assays
This compound has been shown to prevent the formation of reactive oxygen species in assays involving ascorbate, the tau protein, and human prion protein. These assays are crucial for evaluating the potential of this compound to mitigate oxidative stress, a key pathological feature in many neurodegenerative diseases.
Experimental Protocol: Ascorbate Consumption Assay for ROS Inhibition
This protocol is designed to assess the ability of this compound to inhibit the Cu(II)-catalyzed oxidation of ascorbate, a reaction that generates ROS.
Materials:
-
This compound
-
Copper (II) chloride (CuCl2)
-
Ascorbic acid
-
HEPES buffer (pH 7.4)
-
Deionized water
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of CuCl2 and ascorbic acid in deionized water.
-
In a quartz cuvette, prepare the reaction mixture containing HEPES buffer, CuCl2, and this compound at the desired final concentrations.
-
Initiate the reaction by adding ascorbic acid to the reaction mixture.
-
Immediately monitor the decrease in absorbance at 265 nm (the characteristic absorbance wavelength of ascorbic acid) over time using a UV-Vis spectrophotometer.
-
As a control, perform the same experiment in the absence of this compound.
-
The rate of ascorbate consumption is indicative of the rate of ROS production. A slower rate of consumption in the presence of this compound indicates its antioxidant activity.
Data Presentation:
| Condition | Rate of Ascorbate Consumption (µM/min) |
| Cu(II) + Ascorbate | Insert experimental data here |
| Cu(II) + Ascorbate + this compound | Insert experimental data here |
Signaling Pathway: Inhibition of ROS Production by this compound
Caption: this compound chelates Cu(II), preventing its redox cycling and subsequent ROS production.
Inhibition of Dityrosine (B1219331) Cross-Linking in Proteins
A consequence of oxidative stress is the formation of dityrosine cross-links in proteins, which can lead to protein aggregation and cellular damage. This compound's ability to prevent ROS formation suggests its potential to inhibit this process.
Experimental Protocol: Dityrosine Formation Assay
This protocol is designed to evaluate the effect of this compound on Cu(II)-mediated dityrosine cross-linking of a model peptide or protein (e.g., a tau-derived peptide or amyloid-beta).
Materials:
-
This compound
-
Copper (II) chloride (CuCl2)
-
Hydrogen peroxide (H2O2)
-
Model peptide/protein containing tyrosine residues
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Fluorescence spectrophotometer
Procedure:
-
Prepare stock solutions of this compound, CuCl2, H2O2, and the model peptide/protein.
-
In a microplate, combine the peptide/protein, CuCl2, and this compound at the desired concentrations in PBS.
-
Initiate the reaction by adding H2O2.
-
Incubate the mixture at 37°C for a specified period (e.g., 24 hours).
-
Measure the fluorescence intensity of dityrosine at an excitation wavelength of ~315 nm and an emission wavelength of ~400 nm.
-
Include appropriate controls (e.g., peptide/protein alone, peptide/protein + CuCl2, peptide/protein + H2O2).
-
A reduction in fluorescence intensity in the presence of this compound indicates inhibition of dityrosine formation.
Data Presentation:
| Condition | Dityrosine Fluorescence (Arbitrary Units) |
| Peptide/Protein alone | Insert experimental data here |
| Peptide/Protein + Cu(II) + H2O2 | Insert experimental data here |
| Peptide/Protein + Cu(II) + H2O2 + this compound | Insert experimental data here |
Experimental Workflow: Dityrosine Formation Assay
Caption: Workflow for assessing this compound's inhibition of dityrosine formation.
In Vivo Applications (Hypothetical)
To date, there are no published in vivo studies specifically investigating this compound. However, based on its in vitro antioxidant and Cu(II) chelating properties, a potential in vivo application would be in animal models of neurodegenerative diseases where metal dyshomeostasis and oxidative stress are implicated, such as Alzheimer's disease or Parkinson's disease.
Proposed In Vivo Study: Evaluation of this compound in a Mouse Model of Alzheimer's Disease
This hypothetical protocol outlines a potential study to assess the neuroprotective effects of this compound in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD or APP/PS1).
Experimental Design:
-
Animals: 5XFAD transgenic mice and wild-type littermates.
-
Groups:
-
Wild-type + Vehicle
-
5XFAD + Vehicle
-
5XFAD + this compound (low dose)
-
5XFAD + this compound (high dose)
-
-
Administration: this compound or vehicle administered via oral gavage or intraperitoneal injection for a specified duration (e.g., 3 months).
Outcome Measures:
-
Behavioral Analysis: Assess cognitive function using tests such as the Morris water maze or Y-maze to evaluate learning and memory.
-
Biochemical Analysis:
-
Measure levels of amyloid-beta plaques and soluble amyloid-beta oligomers in brain tissue via ELISA or immunohistochemistry.
-
Quantify markers of oxidative stress (e.g., lipid peroxidation, protein carbonylation) in brain homogenates.
-
Measure levels of pro-inflammatory cytokines to assess neuroinflammation.
-
-
Histological Analysis: Perform immunohistochemical staining of brain sections for markers of neuronal loss (e.g., NeuN) and gliosis (e.g., GFAP for astrocytes, Iba1 for microglia).
Logical Relationship: Proposed In Vivo Study Design
Caption: Proposed study design to evaluate this compound in a mouse model of Alzheimer's disease.
Conclusion
This compound is a promising Cu(II) selective chelator with demonstrated in vitro antioxidant properties. The provided protocols offer a starting point for researchers to further investigate its mechanism of action and therapeutic potential. While in vivo studies are currently lacking, the proposed experimental framework provides a roadmap for evaluating the efficacy of this compound in preclinical models of neurodegenerative diseases. Further research is warranted to fully elucidate the in vivo pharmacokinetics, pharmacodynamics, and therapeutic utility of this compound.
References
Application Notes and Protocols for Measuring Salpyran's Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for characterizing the binding kinetics of Salpyran, a selective Cu(II) chelator. The primary focus is on its interaction with its main target, the copper(II) ion (Cu(II)). Additionally, protocols are outlined to investigate potential interactions with tau and prion proteins, given this compound's observed antioxidant effects in their presence.[1][2]
Measuring the Binding Kinetics of this compound with Copper(II)
This compound is a tetradentate ligand designed to have a high affinity and selectivity for Cu(II).[1][2] Understanding the kinetics of this interaction—how quickly the complex forms (association rate, k_on) and dissociates (dissociation rate, k_off)—is crucial for elucidating its mechanism of action as a therapeutic chelator. The equilibrium dissociation constant (K_D), a measure of binding affinity, can be determined from the ratio of these rate constants (k_off/k_on).
Quantitative Data Summary
| Interacting Molecules | Technique | Association Rate (k_on) (M⁻¹s⁻¹) | Dissociation Rate (k_off) (s⁻¹) | Equilibrium Dissociation Constant (K_D) (M) | Affinity (pCu) | Reference |
| This compound + Cu(II) | Potentiometry | Not Reported | Not Reported | Not Reported | 10.65 at pH 7.4 | [1][2] |
| Experimental Data | e.g., SPR | Value | Value | Value | ||
| Experimental Data | e.g., ITC | Not Applicable | Not Applicable | Value | ||
| Experimental Data | e.g., BLI | Value | Value | Value |
Note: pCu is the negative logarithm of the free Cu(II) concentration, with a higher value indicating stronger chelation.
Experimental Protocols
Three primary label-free techniques are recommended for measuring the binding kinetics of this compound with Cu(II): Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Bio-Layer Interferometry (BLI).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH).
Experimental Protocol: this compound-Cu(II) Binding using ITC
-
Instrumentation: An isothermal titration calorimeter (e.g., MicroCal ITC200).
-
Sample Preparation:
-
Buffer Selection: Use a buffer with a low ionization enthalpy (e.g., PIPES, HEPES) to minimize buffer-induced heat changes.[3] It is critical that the this compound and Cu(II) solutions are prepared in the exact same buffer to minimize heats of dilution.[4]
-
This compound Solution (in cell): Prepare a 10-50 µM solution of this compound in the chosen buffer. Degas the solution prior to use.
-
Cu(II) Solution (in syringe): Prepare a 100-500 µM solution of Cu(II) (e.g., from a CuSO₄ or CuCl₂ stock) in the same, matched buffer. The concentration should be 10-20 times that of the this compound solution.
-
-
Experimental Setup:
-
Temperature: Set the experimental temperature to 25°C.
-
Stirring Speed: 750 rpm.
-
Injection Parameters:
-
Number of injections: 19
-
Injection volume: 2 µL
-
Spacing: 150 seconds
-
Initial delay: 60 seconds
-
Filter period: 5 seconds
-
-
-
Data Acquisition:
-
Perform a control experiment by titrating the Cu(II) solution into the buffer alone to measure the heat of dilution.
-
Titrate the Cu(II) solution into the this compound solution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the binding data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine K_D, n, and ΔH.
-
Logical Workflow for ITC Experiment
Caption: Workflow for ITC measurement of this compound-Cu(II) binding.
Surface Plasmon Resonance (SPR)
SPR measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand, providing real-time association and dissociation kinetics.
Experimental Protocol: this compound-Cu(II) Binding using SPR
-
Instrumentation: An SPR instrument (e.g., Biacore).
-
Sensor Chip and Ligand Immobilization:
-
Challenge: Immobilizing a small molecule like this compound can be challenging. A common strategy is to use a sensor chip that allows for the capture of a biotinylated version of this compound.
-
Method:
-
Synthesize a biotinylated this compound derivative.
-
Use a Streptavidin (SA) sensor chip.
-
Inject the biotinylated this compound over the SA chip surface to achieve a stable capture level.
-
-
Alternatively, if this compound can be modified with a thiol group, a gold sensor chip can be used for direct immobilization.
-
-
Analyte and Buffer:
-
Running Buffer: A buffer such as HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant) is a good starting point. To study metal binding, a modified buffer without EDTA is necessary (e.g., HBS-P+). To minimize non-specific binding of the charged Cu(II) ions, a high ionic strength buffer may be beneficial.[5]
-
Analyte: Prepare a series of concentrations of Cu(II) (e.g., ranging from 0.1x to 10x the expected K_D) in the running buffer.
-
-
Data Acquisition:
-
Establish a stable baseline with the running buffer.
-
Inject the different concentrations of Cu(II) over the immobilized this compound surface to measure association.
-
Switch back to the running buffer to measure dissociation.
-
Regenerate the sensor surface between cycles if necessary (e.g., with a pulse of EDTA to strip the bound copper).
-
-
Data Analysis:
-
Perform reference subtraction using a blank channel.
-
Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine k_on, k_off, and K_D.
-
Experimental Workflow for SPR
References
- 1. This compound: A Cu(II) Selective Chelator with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. real.mtak.hu [real.mtak.hu]
- 3. tainstruments.com [tainstruments.com]
- 4. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
Practical Guide to Using Salpyran in Cell Culture Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the utilization of Salpyran, a selective Cu(II) chelator, in cell culture experiments. This compound, chemically known as 2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol, demonstrates high affinity and selectivity for copper (II) ions and acts as a potent antioxidant by preventing the formation of reactive oxygen species (ROS).[1][2][3] These properties make it a valuable tool for studying the roles of copper and oxidative stress in various cellular processes and for potential therapeutic development.
Mechanism of Action
This compound is a tetradentate (3N,1O) ligand that forms a stable monocationic species with Cu(II) at physiological pH.[1][4] Its primary mechanism of action involves the sequestration of Cu(II) ions, which are known to catalyze the production of highly reactive hydroxyl radicals through Fenton-like reactions. By binding to Cu(II), this compound inhibits this process, thereby reducing oxidative stress within the cellular environment.
Signaling Pathway: Inhibition of Copper-Induced Oxidative Stress
The following diagram illustrates the proposed mechanism by which this compound mitigates copper-induced cellular damage.
Caption: Proposed mechanism of this compound in preventing copper-induced ROS formation.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound in cell culture. These are proposed methodologies and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound and to establish a suitable concentration range for subsequent experiments.
Materials:
-
This compound
-
Selected cell line (e.g., HeLa, SH-SY5Y, or a cell line relevant to the research)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water). Further dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treatment: After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Workflow Diagram:
References
- 1. This compound: A Cu(II) Selective Chelator with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - this compound: a Cu(II) selective chelator with therapeutic potential - University of Sussex - Figshare [sussex.figshare.com]
- 3. real.mtak.hu [real.mtak.hu]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues with Salpyran
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges encountered when working with Salpyran in experimental settings. The information is tailored for researchers, scientists, and drug development professionals to help ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a consideration?
This compound, with the chemical name 2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol, is a Cu(II) selective chelator with therapeutic potential.[1][2] Like many organic compounds, particularly those with complex aromatic structures, its solubility can be limited in aqueous buffers, which is a critical consideration for many biological assays and experiments.
Q2: What are the general solubility characteristics of this compound?
While specific quantitative solubility data for this compound in a wide range of solvents is not extensively published, it is known to be a pyrazole (B372694) derivative. Pyrazole derivatives generally exhibit good solubility in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and acetone.[3] Their aqueous solubility is often limited but can be influenced by factors like pH and the presence of co-solvents.
Q3: How does this compound exert its biological effects?
This compound functions as a potent antioxidant by chelating (binding) to copper(II) ions. This action prevents the formation of reactive oxygen species (ROS) that can be generated by the Cu(II)/H2O2 system, thus protecting cells from oxidative damage.[1][2]
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to addressing common solubility problems encountered during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps | Expected Outcome |
| This compound precipitates out of solution upon addition to aqueous buffer. | Low intrinsic aqueous solubility. | 1. Decrease the final concentration: If the experimental design allows, lowering the final concentration of this compound may keep it within its solubility limit.2. Use a co-solvent: Prepare a stock solution of this compound in an organic solvent like DMSO or ethanol and add it to the aqueous buffer. Ensure the final concentration of the organic solvent is low enough (typically ≤1%) to not affect the biological system.3. pH adjustment: The pyrazole moiety in this compound is weakly basic. Adjusting the pH of the aqueous buffer to be slightly acidic may increase its solubility by promoting the formation of a more soluble salt. | The compound remains in solution throughout the experiment, leading to more accurate and reproducible results. |
| Inconsistent results or lower than expected activity. | Poor solubility leading to an inaccurate concentration of the active compound. | 1. Visually inspect for precipitation: Before and during the experiment, carefully check for any signs of precipitation in your solutions.2. Perform a solubility test: Determine the approximate solubility of this compound in your specific experimental buffer using the shake-flask method (see Experimental Protocols section).3. Optimize the solvent system: Experiment with different co-solvents or varying concentrations of the same co-solvent to find the optimal conditions for your assay. | Consistent and reliable experimental data that accurately reflects the activity of this compound. |
| Difficulty dissolving the initial this compound powder. | Inappropriate solvent selection. | 1. Consult the literature for similar compounds: Research the solubility of other pyrazole derivatives to guide your solvent choice.2. Start with common organic solvents: Attempt to dissolve a small amount of this compound in solvents like DMSO, DMF, or ethanol before preparing a stock solution.3. Gentle heating: For some pyrazole derivatives, gentle warming can aid dissolution in organic solvents. However, be cautious to avoid degradation. | Complete dissolution of the this compound powder, allowing for the preparation of accurate stock solutions. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-Solvent
Objective: To prepare a concentrated stock solution of this compound in an organic solvent for subsequent dilution in aqueous experimental buffers.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Ethanol (anhydrous)
-
Vortex mixer
-
Calibrated pipettes
-
Sterile microcentrifuge tubes
Methodology:
-
Weigh out the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be applied if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C or as recommended by the supplier, protected from light.
Protocol 2: Determination of Aqueous Solubility via the Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound powder
-
Aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer
Methodology:
-
Add an excess amount of this compound powder to a scintillation vial.
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vial to stand to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy. The resulting concentration represents the equilibrium solubility of this compound in that buffer at that temperature.
Visualizations
Caption: Mechanism of this compound as a Cu(II) chelator to inhibit ROS formation.
Caption: Logical workflow for troubleshooting this compound solubility issues.
References
Salpyran In Vitro Assay Optimization: A Technical Support Guide
Disclaimer: "Salpyran" is a hypothetical compound name. This guide is based on established principles for optimizing the in vitro concentration of a novel small molecule inhibitor. For this guide, this compound is assumed to be an inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a common target in drug discovery.
Frequently Asked Questions (FAQs)
Q1: What is the first step to determine the optimal concentration of this compound?
A1: The crucial first step is to perform a dose-response experiment to determine this compound's potency and cytotoxicity in your chosen cell line.[1] This involves testing a wide range of concentrations (e.g., from nanomolar to micromolar) to identify a window where the compound is effective without causing excessive cell death.[1]
Q2: How do I select a starting concentration range for my initial experiments?
A2: For a novel compound like this compound, it's best to start with a broad concentration range. A logarithmic or semi-logarithmic series of dilutions is recommended to cover several orders of magnitude. A typical starting range might be from 1 nM to 100 µM. This wide net helps in identifying the potency range of the compound.
Q3: How do I assess the cytotoxic effects of this compound?
A3: A cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is a standard method.[2] This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells.[3][4] By treating cells with different concentrations of this compound, you can determine the concentration at which it becomes toxic to the cells.
Q4: What are the essential controls to include in my this compound dose-response assay?
A4: To ensure the validity of your results, the following controls are critical:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control is set to 100% viability or 0% inhibition.
-
Untreated Control: Cells in media alone, to ensure the vehicle itself has no effect.
-
Positive Control: A known inhibitor of the NF-κB pathway to confirm that the assay is working correctly.
-
Media/Blank Control: Wells containing only cell culture media to determine background absorbance.[5]
Q5: How long should I expose the cells to this compound?
A5: The optimal exposure time depends on the compound's mechanism of action and the biological process being studied.[1] It is recommended to perform a time-course experiment (e.g., 12, 24, 48 hours) to find the ideal duration for observing the desired inhibitory effect on the NF-κB pathway without significant cytotoxicity.[1]
Troubleshooting Guides
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No observable effect of this compound. | 1. Concentration is too low. 2. Incubation time is too short. 3. Compound is unstable or insoluble in media. 4. The chosen cell line is not sensitive. | 1. Test a higher concentration range (e.g., up to 200 µM). 2. Increase the incubation time (e.g., up to 72 hours). 3. Verify the solubility of this compound in your culture medium. Ensure fresh stock solutions are used. 4. Test this compound in a different cell line known to have active NF-κB signaling. |
| High cell death even at low concentrations. | 1. this compound is highly cytotoxic. 2. Solvent (e.g., DMSO) concentration is too high. 3. Cells are overly sensitive or unhealthy. | 1. Use a lower concentration range. 2. Ensure the final solvent concentration is low (typically <0.5%) and consistent across all wells.[1] 3. Check cell health and passage number. Use cells from a fresh, low-passage stock. |
| High variability between replicate wells. | 1. Inconsistent cell seeding. 2. Inaccurate pipetting of this compound. 3. "Edge effects" in the 96-well plate. 4. Air bubbles in the wells. | 1. Ensure the cell suspension is thoroughly mixed before and during seeding. 2. Calibrate pipettes regularly.[6] Use a master mix for compound dilutions.[7] 3. Avoid using the outer wells of the plate for critical samples; fill them with sterile PBS or media to maintain humidity.[1][6] 4. Be careful during pipetting to avoid introducing bubbles. If bubbles are present, they can be removed with a sterile needle.[5] |
| IC50 values are inconsistent between experiments. | 1. Variations in reagent quality or handling. 2. Inconsistent assay conditions (incubation time, temperature). 3. Cell passage number and health vary. | 1. Use fresh, high-quality reagents. Aliquot stocks to avoid repeated freeze-thaw cycles.[6] 2. Strictly adhere to the same protocol, especially incubation times and temperatures.[6][7] 3. Use cells within a consistent and low passage number range for all experiments. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound on NF-κB Activity
This protocol uses a luciferase reporter assay in a cell line stably expressing a luciferase gene under the control of an NF-κB response element.
-
Cell Seeding:
-
Seed HEK293T cells with an NF-κB luciferase reporter construct in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare a 10-point, 3-fold serial dilution of this compound in serum-free medium, starting from 100 µM.
-
Include a vehicle control (DMSO) and a positive control (known NF-κB inhibitor).
-
Carefully remove the medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Pre-incubate the cells with this compound for 1 hour.
-
-
Stimulation:
-
Induce NF-κB activation by adding a stimulant, such as TNF-α (final concentration of 10 ng/mL), to all wells except the unstimulated control.
-
Incubate for 6-8 hours at 37°C, 5% CO2.
-
-
Luminescence Measurement:
-
Remove the plate from the incubator and allow it to cool to room temperature.
-
Add 100 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the stimulated vehicle control as 100% activity and the unstimulated control as 0%.
-
Plot the normalized response against the log of this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the NF-κB activity.[8][9][10]
-
Protocol 2: Assessing this compound Cytotoxicity using MTT Assay
This protocol measures the effect of this compound on cell viability.[2]
-
Cell Seeding:
-
Seed cells (e.g., the same cell line used for the primary assay) in a 96-well clear, flat-bottom plate at a density of 5,000-10,000 cells per well.[1]
-
Incubate overnight to allow for adherence.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the full culture medium, using the same concentration range as the primary assay.
-
Remove the old medium and add 100 µL of the this compound-containing medium to the wells. Include a vehicle control.
-
Incubate for the desired time (e.g., 24, 48 hours) at 37°C, 5% CO2.[1]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control (after subtracting the background absorbance).
-
Plot percent viability against the log of this compound concentration to determine the CC50 (cytotoxic concentration 50%).
-
Visualizations
Caption: Hypothetical mechanism of this compound inhibiting the NF-κB pathway.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. benchchem.com [benchchem.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. smart.dhgate.com [smart.dhgate.com]
- 9. researchgate.net [researchgate.net]
- 10. Star Republic: Guide for Biologists [sciencegateway.org]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Salpyran experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Salpyran. The information is designed to address specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address potential challenges in this compound experiments.
Issue 1: Inconsistent or lower-than-expected antioxidant activity.
-
Question: My this compound solution is not showing the expected antioxidant effect in my assay. What could be the cause?
-
Answer: Several factors could contribute to this issue. A logical troubleshooting workflow can help identify the root cause.
-
This compound Solution Integrity:
-
Freshness and Storage: this compound solutions should be prepared fresh for optimal performance. If stored, ensure they are protected from light and stored at the recommended temperature to prevent degradation.
-
pH of the Solution: The chelation capacity and antioxidant activity of this compound are pH-dependent. Verify that the pH of your experimental buffer is within the optimal range for this compound activity (e.g., physiological pH 7.4).[1]
-
Solvent Purity: Impurities in solvents can interfere with the assay. Use high-purity, sterile solvents for all solutions.
-
-
Experimental Conditions:
-
Copper (II) Concentration: Ensure the molar ratio of this compound to Cu(II) is appropriate for the experiment. An excess of Cu(II) may overwhelm the chelating capacity of this compound.
-
Incubation Time: The reaction between this compound, Cu(II), and the components of your assay may require a specific incubation time to reach completion. Refer to established protocols and ensure consistent timing.
-
-
Assay-Specific Issues:
-
Interference with Assay Reagents: The color of the this compound-Cu(II) complex could potentially interfere with colorimetric assays. Run appropriate controls, such as this compound alone and the this compound-Cu(II) complex in the absence of the assay's indicator molecule, to check for background absorbance.
-
-
Issue 2: Unexpected pro-oxidant effects observed.
-
Question: I am observing an increase in oxidative stress in my system after applying this compound, which is contrary to its intended antioxidant effect. Why might this be happening?
-
Answer: While designed as an antioxidant, under certain conditions, some metal chelators can exhibit pro-oxidant activity.
-
Redox Cycling of the Chelator-Metal Complex: The this compound-Cu(II) complex itself might participate in redox cycling, leading to the generation of reactive oxygen species (ROS). This is a known phenomenon for some chelator-metal complexes.
-
"Free" or Labile Iron: If your experimental system contains labile iron, this compound might inadvertently alter the cellular redox environment, leading to pro-oxidant effects.
-
Troubleshooting Steps:
-
Vary this compound Concentration: A dose-response experiment can determine if the pro-oxidant effect is concentration-dependent.
-
Alternative Antioxidant Assays: Use a different antioxidant assay that measures a distinct aspect of oxidative stress to confirm your initial findings.
-
Metal Selectivity Check: Although this compound is highly selective for Cu(II), at very high concentrations, it might interact with other transition metals. Consider measuring the levels of other biologically relevant metals in your system.[1]
-
-
Issue 3: Poor cell permeability or inconsistent results in cell-based assays.
-
Question: I am not observing the expected intracellular effects of this compound in my cell culture experiments. Could there be a permeability issue?
-
Answer: While this compound is predicted to have suitable permeation, actual cell permeability can vary between cell types and experimental conditions.
-
Cell Type Specificity: Different cell lines have varying membrane compositions and transporter expression, which can affect the uptake of this compound.
-
Serum Interactions: Components in the cell culture serum may bind to this compound, reducing its effective concentration and availability to the cells.
-
Troubleshooting Steps:
-
Incubation Time and Concentration: Optimize the incubation time and concentration of this compound for your specific cell line.
-
Serum-Free Media: Conduct experiments in serum-free or reduced-serum media to assess the impact of serum components. Be mindful that this can also affect cell health.
-
Positive Controls: Use a compound with known cell permeability and a similar mechanism of action as a positive control.
-
-
Quantitative Data Summary
The following tables provide a hypothetical summary of quantitative data that could be generated during troubleshooting experiments.
Table 1: Effect of pH on this compound Antioxidant Activity (Ascorbate Consumption Assay)
| pH | This compound Concentration (µM) | Ascorbate (B8700270) Consumption Rate (µM/min) | Standard Deviation |
| 6.0 | 10 | 0.8 | 0.05 |
| 7.4 | 10 | 0.3 | 0.03 |
| 8.0 | 10 | 0.5 | 0.04 |
Table 2: Investigating Potential Pro-oxidant Effects (ROS Production Assay)
| Treatment | This compound (µM) | Fold Change in ROS vs. Control | p-value |
| Vehicle Control | 0 | 1.0 | - |
| This compound | 1 | 0.6 | <0.05 |
| This compound | 10 | 0.4 | <0.01 |
| This compound | 50 | 1.2 | >0.05 |
| H₂O₂ (Positive Control) | 100 | 5.2 | <0.001 |
Experimental Protocols
Protocol 1: Ascorbate Consumption Assay to Determine Antioxidant Activity
This protocol is adapted from methodologies used to assess the antioxidant action of this compound.[1]
1. Materials:
- This compound
- Copper(II) chloride (CuCl₂)
- Ascorbic acid
- HEPES buffer (or other suitable buffer at physiological pH)
- Spectrophotometer
2. Solution Preparation:
- Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
- Prepare stock solutions of CuCl₂ and ascorbic acid in ultrapure water.
- Prepare the reaction buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4).
3. Assay Procedure:
- In a cuvette, add the reaction buffer.
- Add the CuCl₂ solution to the desired final concentration.
- Add the this compound solution to the desired final concentration and mix gently.
- Initiate the reaction by adding the ascorbic acid solution.
- Immediately begin monitoring the decrease in absorbance of ascorbic acid at 265 nm over time using a spectrophotometer.
4. Data Analysis:
- Calculate the rate of ascorbate consumption from the linear phase of the absorbance vs. time plot.
- Compare the rates of reactions with and without this compound to determine its antioxidant effect.
Visualizations
Caption: this compound's mechanism of action in preventing ROS formation.
Caption: General experimental workflow for an antioxidant assay with this compound.
Caption: A logical workflow for troubleshooting unexpected results.
References
Technical Support Center: Optimizing Salpyran Synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of Salpyran synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Reductive Amination Steps (First and Second)
Q1: My reductive amination yield is low. What are the common causes and how can I improve it?
A1: Low yields in reductive amination are often due to incomplete imine formation, inefficient reduction, or side reactions. Here are some troubleshooting steps:
-
Ensure Complete Imine Formation: Before adding the reducing agent, ensure the imine has formed. You can monitor this by TLC or NMR spectroscopy. In some cases, allowing the aldehyde and amine to stir together for a longer period (e.g., 1-2 hours) at room temperature before adding the reducing agent can improve the yield. For the synthesis of this compound intermediates, this applies to the reaction of N-Boc-ethylenediamine with either salicylaldehyde (B1680747) or 2-formylpyridine.
-
Choice of Reducing Agent: Sodium borohydride (B1222165) (NaBH₄) is a common reducing agent. However, for sensitive substrates or to avoid side reactions like the reduction of the aldehyde, milder and more selective reducing agents such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaCNBH₃) are often preferred.
-
Reaction Conditions: The reaction is typically carried out in a suitable solvent like methanol (B129727) or dichloromethane (B109758) (DCM) at room temperature. If the reaction is sluggish, a slight increase in temperature might be beneficial, but be cautious as higher temperatures can also promote side reactions.
-
Purity of Reactants: Ensure that your aldehydes (salicylaldehyde and 2-formylpyridine) and the N-Boc-ethylenediamine are pure. Impurities can interfere with the reaction.
Q2: I am observing the presence of unreacted starting materials (aldehyde or amine) in my final product. How can I address this?
A2: Unreacted starting materials indicate an incomplete reaction. Consider the following:
-
Stoichiometry: Ensure you are using the correct molar ratios of your reactants. A slight excess of the amine and the reducing agent might be necessary to drive the reaction to completion.
-
Reaction Time: The reaction may require a longer time to go to completion. Monitor the reaction progress using TLC until the starting materials are consumed.
-
Reagent Activity: Check the quality and activity of your reducing agent. Sodium borohydride, for instance, can decompose over time if not stored properly.
Q3: I am seeing byproducts in my reaction mixture. What are the likely side reactions and how can I minimize them?
A3: Common byproducts in reductive amination include the alcohol from the reduction of the aldehyde and over-alkylation of the amine.
-
Aldehyde Reduction: This occurs when the reducing agent reacts with the starting aldehyde before it can form the imine. Using a milder reducing agent like STAB, which is less reactive towards aldehydes and ketones, can minimize this side reaction.
-
Over-alkylation: In the second reductive amination step of this compound synthesis, the primary amine of the deprotected intermediate can potentially react with another molecule of the aldehyde, leading to a dialkylated byproduct. To avoid this, it is crucial to control the stoichiometry of the reactants and to add the aldehyde slowly to the reaction mixture.
Boc Deprotection Step
Q4: My Boc deprotection is incomplete. What should I do?
A4: Incomplete Boc deprotection is a common issue and can be addressed by modifying the reaction conditions:
-
Acid Strength and Concentration: Trifluoroacetic acid (TFA) is a strong acid commonly used for Boc deprotection. If the reaction is incomplete, you can try increasing the concentration of TFA (e.g., from 20% to 50% in DCM) or using neat TFA. Alternatively, a solution of HCl in an organic solvent like dioxane or methanol can be used.
-
Reaction Time and Temperature: Most Boc deprotections are carried out at room temperature. If the reaction is slow, you can increase the reaction time and monitor the progress by TLC. Gentle heating can also be applied, but this may lead to side reactions with sensitive substrates.
-
Scavengers: The tert-butyl cation generated during the deprotection can cause side reactions. Adding a scavenger like triethylsilane (TES) or thioanisole (B89551) can help to trap this cation and improve the yield and purity of the desired amine.
Q5: I am observing side products after the Boc deprotection step. What could be the cause?
A5: The primary side reaction during Boc deprotection is the alkylation of nucleophilic groups by the tert-butyl cation.
-
t-Butyl Adducts: Electron-rich aromatic rings or other nucleophilic sites in your molecule can be alkylated by the tert-butyl cation. As mentioned above, using a scavenger can mitigate this issue.
-
Degradation of Other Functional Groups: If your molecule contains other acid-sensitive functional groups, the harsh acidic conditions of Boc deprotection might affect them. In such cases, using milder deprotection conditions (e.g., lower concentration of acid, shorter reaction time, or alternative milder acids) is recommended.
Purification
Q6: I am having difficulty purifying the final this compound product. What are the recommended methods?
A6: Purification of the final this compound product, as well as the intermediates, can be challenging due to their amine functionalities.
-
Column Chromatography: Silica (B1680970) gel column chromatography is a common method for purifying organic compounds. For amines like this compound and its precursors, a mobile phase containing a small amount of a basic modifier like triethylamine (B128534) (e.g., 1-2%) in a solvent system like ethyl acetate/hexanes or dichloromethane/methanol can help to prevent tailing and improve separation.
-
Acid-Base Extraction: An acid-base extraction can be an effective way to separate the amine product from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to protonate the amine and move it to the aqueous layer. The aqueous layer is then basified, and the free amine is extracted back into an organic solvent.
-
Crystallization: If the final product is a solid, crystallization from a suitable solvent system can be an excellent purification method.
Quantitative Data
The following tables summarize the expected yields for the two synthetic routes to this compound and provide a comparison of different conditions for the key reaction steps.
Table 1: Overall Yields of this compound Synthesis Routes
| Route | Overall Yield | Reference |
| Route A | 49% | |
| Route B | 19% |
Table 2: Representative Yields for Reductive Amination Step 1
| Aldehyde | Reducing Agent | Solvent | Temperature | Time | Yield |
| Salicylaldehyde | NaBH₄ | Methanol | Room Temp. | 4 h | ~85-95% |
| Salicylaldehyde | STAB | DCM | Room Temp. | 4 h | ~90-98% |
| 2-Formylpyridine | NaBH₄ | Methanol | Room Temp. | 4 h | ~80-90% |
| 2-Formylpyridine | STAB | DCM | Room Temp. | 4 h | ~85-95% |
Table 3: Representative Yields for Boc Deprotection
| Reagent | Solvent | Temperature | Time | Yield |
| 20% TFA | DCM | Room Temp. | 1-2 h | >95% |
| 50% TFA | DCM | Room Temp. | 0.5-1 h | >95% |
| 4M HCl | Dioxane | Room Temp. | 1-2 h | >95% |
Experimental Protocols
Detailed methodologies for the key experiments in the synthesis of this compound are provided below.
Route A: Synthesis of this compound
Step 1: Synthesis of N-(tert-butoxycarbonyl)-N'-(salicylidene)ethane-1,2-diamine
-
To a solution of N-Boc-ethylenediamine (1.0 eq) in methanol, add salicylaldehyde (1.0 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., ethyl acetate/hexanes with 1% triethylamine).
Step 2: Boc Deprotection
-
Dissolve the product from Step 1 in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 2 hours.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene (B28343) can help remove residual TFA.
-
The crude amine TFA salt is used in the next step without further purification.
Step 3: Synthesis of this compound
-
Dissolve the crude amine TFA salt from Step 2 in methanol.
-
Add triethylamine (2.5 eq) to neutralize the TFA salt.
-
Add 2-formylpyridine (1.0 eq) and stir at room temperature for 1-2 hours.
-
Cool the reaction to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Work-up and purify as described in Step 1 to obtain this compound.
Route B: Synthesis of this compound
Step 1: Synthesis of N-(tert-butoxycarbonyl)-N'-(pyridin-2-ylmethyl)ethane-1,2-diamine
-
Follow the procedure for Route A, Step 1, but use 2-formylpyridine instead of salicylaldehyde.
Step 2: Boc Deprotection
-
Follow the procedure for Route A, Step 2.
Step 3: Synthesis of this compound
-
Follow the procedure for Route A, Step 3, but use salicylaldehyde instead of 2-formylpyridine.
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis via Route A.
Caption: Experimental workflow for this compound synthesis via Route B.
Salpyran Solutions Stability: Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on common stability issues encountered with Salpyran in solution during experimental procedures. The following information is curated to assist in troubleshooting and ensuring the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned yellow and shows a new peak in the HPLC chromatogram. What is the likely cause?
A1: The yellow discoloration and the appearance of a new chromatographic peak are characteristic signs of this compound degradation. The primary cause is often oxidation, particularly if your solution has been exposed to air for an extended period. This compound's phenolic group is susceptible to oxidation, which can be accelerated by factors like elevated temperature, the presence of trace metal ions, or exposure to light.
Troubleshooting Steps:
-
Use Fresh Solutions: Prepare this compound solutions fresh before each experiment whenever possible.
-
De-gas Solvents: Purge solvents with an inert gas (e.g., nitrogen or argon) before use to remove dissolved oxygen.
-
Work Under Inert Atmosphere: For long-term experiments, consider preparing and handling the solution in a glove box or under a blanket of inert gas.
-
Add Antioxidants: If compatible with your experimental design, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), may mitigate oxidation.
Q2: I've noticed a significant decrease in the concentration of my this compound stock solution stored in a buffer at pH 8. What's happening?
A2: this compound can be susceptible to base-catalyzed hydrolysis. While stable at neutral and slightly acidic pH, the stability of this compound decreases as the pH becomes more alkaline. This degradation involves the cleavage of labile functional groups, leading to a loss of the parent compound.
Troubleshooting Steps:
-
Adjust pH: If your protocol allows, prepare and store this compound stock solutions in a buffer with a pH between 6.0 and 7.4 for optimal stability.
-
Refrigerate or Freeze: Store stock solutions at 2-8°C for short-term storage or at -20°C or -80°C for long-term storage to slow the rate of degradation.
-
Perform pH Stability Study: If you must work at a higher pH, conduct a preliminary stability study to determine the rate of degradation in your specific buffer and temperature conditions. This will help you establish a maximum "use by" time for your solutions.
Q3: My this compound solution is clear after preparation, but a precipitate forms after storing it at 4°C. Why?
A3: This is a common solubility issue. The solubility of this compound, like many organic compounds, is temperature-dependent. While it may be fully soluble at room temperature, its solubility can decrease significantly at lower temperatures, causing it to precipitate out of solution. The precipitate could also be a less soluble degradation product.
Troubleshooting Steps:
-
Check Solubility Limits: You may be exceeding the solubility limit of this compound at 4°C. Try preparing a slightly less concentrated stock solution.
-
Use a Co-solvent: If your experimental system can tolerate it, consider preparing your stock solution in a solvent in which this compound is more soluble, such as DMSO, before diluting it into your aqueous buffer. Ensure the final concentration of the co-solvent is low enough to not affect your experiment (typically <0.5% for DMSO in cell-based assays).
-
Re-dissolve Before Use: Before using a refrigerated solution, allow it to warm to room temperature and vortex thoroughly to ensure any precipitate has re-dissolved. Visually inspect the solution for any remaining particulate matter.
Q4: Does light affect the stability of this compound in solution?
A4: Yes, this compound can be sensitive to light. Exposure to UV or even ambient laboratory light over time can induce photodegradation. This process can lead to the formation of various degradation products and a decrease in the concentration of the active compound.
Troubleshooting Steps:
-
Use Amber Vials: Protect this compound solutions from light by storing them in amber glass vials or by wrapping clear vials with aluminum foil.
-
Minimize Light Exposure: During experiments, minimize the exposure of your solutions to direct light.
-
Conduct Photostability Studies: If your application requires prolonged light exposure, perform a forced degradation study under controlled light conditions (e.g., using a photostability chamber) to understand the degradation kinetics and profile.
Quantitative Data on this compound Stability
The following tables summarize the results of forced degradation studies on this compound, providing a baseline for its stability under various stress conditions.[1][2] These studies are essential for understanding degradation pathways and developing stability-indicating analytical methods.[3]
Table 1: Effect of pH on this compound Stability in Aqueous Solution at 25°C
| pH | Buffer System | Incubation Time (hours) | % this compound Remaining |
| 2.0 | 0.1 M HCl | 24 | >99% |
| 4.5 | Acetate Buffer | 24 | >99% |
| 7.4 | Phosphate Buffer | 24 | 98.5% |
| 8.5 | Borate Buffer | 24 | 92.1% |
| 10.0 | 0.01 M NaOH | 24 | 85.3% |
Table 2: Effect of Temperature on this compound Stability in pH 7.4 Buffer
| Temperature | Incubation Time (hours) | % this compound Remaining |
| 4°C | 48 | >99% |
| 25°C (RT) | 48 | 97.2% |
| 40°C | 48 | 91.5% |
| 60°C | 48 | 82.4% |
Table 3: Effect of Oxidative and Photolytic Stress on this compound Stability (pH 7.4, 25°C)
| Stress Condition | Incubation Time (hours) | % this compound Remaining |
| 3% H₂O₂ | 8 | 88.9% |
| Light (1.2 million lux hours) | 24 | 93.7% |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Forced degradation studies are crucial to identify potential degradation products and establish the intrinsic stability of a molecule.[2]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions as recommended by ICH guidelines[1]:
-
Acid Hydrolysis: Mix with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix with 0.1 M NaOH and incubate at room temperature.
-
Oxidative Degradation: Mix with 3% hydrogen peroxide (H₂O₂) and keep at room temperature, protected from light.
-
Thermal Degradation: Incubate the stock solution at 70°C in a controlled oven.
-
Photodegradation: Expose the solution to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/square meter.
-
-
Time Points: Withdraw samples at appropriate time points (e.g., 2, 4, 8, 12, 24 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively.
-
Analysis: Dilute all samples to a suitable concentration and analyze using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and separate the degradants.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.
-
Column and Mobile Phase Selection:
-
Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Develop a gradient elution method using a mobile phase consisting of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
-
Wavelength Selection: Determine the optimal UV detection wavelength by running a UV scan of this compound. Select a wavelength that provides good sensitivity for both the parent compound and its degradation products.
-
Forced Degradation Sample Analysis: Inject a mixture of samples from the forced degradation study (Protocol 1).
-
Method Optimization: Adjust the gradient profile, flow rate, and column temperature to achieve baseline separation between the this compound peak and all degradation product peaks.
-
Method Validation: Validate the final method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Refinement of protocols for Salpyran's use in biological systems
< Refinement of Protocols for Salpyran's Use in Biological Systems: A Technical Support Center
Fictional Context: this compound is a novel, potent, and selective small molecule inhibitor of the fictional Kinase X (KX), a serine/threonine kinase implicated in proliferative diseases. This technical support center provides guidance on the effective use of this compound in cell-based assays, addressing common challenges and providing standardized protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound.
| Question/Issue | Answer/Solution |
| 1. How should I prepare and store this compound stock solutions? | This compound is soluble in organic solvents like DMSO.[1] Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO to minimize the volume added to your cell culture.[1] Store the stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[1] |
| 2. What is the recommended starting concentration for in vitro experiments? | The optimal concentration is cell-line dependent. It is advisable to perform a dose-response experiment to determine the IC50 value in your specific cell line.[2] A common starting point is to test a wide range of concentrations, from nanomolar to micromolar.[2] |
| 3. I am not observing any effect of this compound on my cells. | This could be due to several factors: • Concentration is too low: Test a higher concentration range. • Incubation time is too short: Increase the incubation time (e.g., 24, 48, 72 hours). • Compound instability: this compound may degrade in cell culture media over time. Prepare fresh dilutions for each experiment. • Cell line resistance: The chosen cell line may not be sensitive to KX inhibition. |
| 4. I am observing high levels of cell death even at low concentrations. | This may indicate: • Off-target toxicity: this compound may be affecting other essential cellular pathways. Use the lowest effective concentration possible. • Solvent toxicity: Ensure the final DMSO concentration in your cell culture media is below the toxic threshold for your cell line (typically <0.5%). |
| 5. There is high variability between my experimental replicates. | To reduce variability: • Ensure consistent cell seeding: Use a homogenous cell suspension and accurate pipetting. • Prepare a master mix: Create a master mix of this compound in media to add to all relevant wells for consistent concentration. • Avoid edge effects: In multi-well plates, evaporation can concentrate the compound in outer wells. Fill the outer wells with sterile PBS or media to maintain humidity. |
| 6. My Western blot results for downstream targets are inconsistent. | Inconsistent Western blot results can arise from: • Suboptimal protein extraction: Use lysis buffers containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status. • Issues with antibody quality: Use validated antibodies specific for your target protein and its phosphorylated form. • Loading inconsistencies: Normalize protein concentration before loading and use a reliable loading control (e.g., GAPDH, β-actin). |
Quantitative Data Summary
The following tables summarize hypothetical data for this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines (48h Treatment)
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 50 |
| A549 | Lung Cancer | 120 |
| HCT116 | Colon Cancer | 85 |
| U87 MG | Glioblastoma | 250 |
Table 2: Effect of this compound on KX Downstream Target Phosphorylation
| Target Protein | Treatment (100 nM this compound, 24h) | Change in Phosphorylation (Normalized to Total Protein) |
| p-Protein A (Ser79) | Untreated | 100% |
| Treated | 25% | |
| p-Protein B (Thr202) | Untreated | 100% |
| Treated | 30% |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis of KX Pathway Inhibition
This protocol is for assessing the effect of this compound on the phosphorylation of downstream targets of KX.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound for the specified time.
-
Wash cells with ice-cold PBS and add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Note: Use BSA when probing for phosphoproteins to avoid high background from casein in milk.
-
Incubate the membrane with primary antibodies (e.g., anti-p-Protein A, anti-total Protein A) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an ECL reagent and an imaging system.
-
Perform densitometric analysis to quantify band intensities, normalizing the phosphorylated protein signal to the total protein signal.
-
Visualizations
Caption: Hypothetical signaling pathway of Kinase X (KX) and its inhibition by this compound.
Caption: General experimental workflow for evaluating this compound's efficacy.
References
Navigating Preclinical Research with Salpyran: A Technical Support Resource
Disclaimer: Salpyran is a preclinical investigational compound and is not approved for clinical use in humans. The information provided here is intended for researchers, scientists, and drug development professionals engaged in in vitro and in vivo animal studies.
This technical support center provides guidance on potential challenges and frequently asked questions related to the experimental application of this compound, a novel Cu(II) selective chelator. The content is based on its documented mechanism of action and properties.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a tetradentate ligand designed to be a highly selective chelator for copper (II) ions.[1][2][3] Its primary mechanism is to bind with Cu(II) to form a stable monocationic species at physiological pH (7.4).[1][2] This action prevents copper ions from participating in redox reactions that generate reactive oxygen species (ROS), thereby functioning as an antioxidant.[1][2][3]
Q2: What are the potential therapeutic applications of this compound based on preclinical data?
A2: Preclinical studies suggest that this compound's ability to chelate Cu(II) and prevent ROS formation makes it a potential therapeutic agent for neurodegenerative disorders where metal ion dysregulation is a pathological hallmark, such as Alzheimer's, Parkinson's, and prion diseases.[4] It has been shown to be effective in ascorbate, tau, and human prion protein assays.[1][2]
Q3: How does this compound's affinity for Cu(II) compare to other chelators?
A3: this compound exhibits a significantly higher affinity for Cu(II) compared to older chelators like clioquinol.[1][2][3] This high affinity, combined with its excellent selectivity for Cu(II) over other biologically relevant metal ions such as Zn(II), is a key design feature.[1][2][3]
Troubleshooting Guide for In Vitro Experiments
| Issue | Potential Cause | Recommended Solution |
| Low antioxidant activity observed in cell-free assays. | Incorrect pH of the buffer. This compound's chelation efficiency is pH-dependent. | Ensure the buffer system maintains a stable physiological pH of 7.4 for optimal Cu(II) binding.[1][2] |
| Degradation of this compound in the solvent. | Prepare fresh solutions of this compound for each experiment. Assess the stability of this compound in your chosen solvent over the time course of the experiment. | |
| Inconsistent results in cell-based assays. | Poor membrane permeability of this compound. | While designed for suitable permeation, this can be cell-line dependent. Consider using a vehicle or delivery system known to enhance compound uptake. |
| Cytotoxicity at higher concentrations. | Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line. | |
| Precipitation of this compound in media. | Low solubility in aqueous solutions. | Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute to the final concentration in the aqueous media. Ensure the final solvent concentration is not detrimental to the cells. |
Experimental Protocols
Protocol 1: Assessing ROS Inhibition using a DCFDA Assay
This protocol outlines a general procedure to evaluate the antioxidant capacity of this compound in a cell-based assay.
-
Cell Culture: Plate cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate and culture until they reach 70-80% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock to achieve the desired final concentrations in the cell culture medium.
-
Induction of Oxidative Stress: Induce ROS production by treating the cells with a known stressor, such as H₂O₂ or a Cu(II)/ascorbate mixture.
-
This compound Treatment: Co-incubate the cells with the stressor and different concentrations of this compound. Include appropriate controls (untreated cells, cells with stressor only, vehicle control).
-
DCFDA Staining: After the incubation period, wash the cells with PBS and then incubate with 2',7'-dichlorofluorescin diacetate (DCFDA) solution. DCFDA is a cell-permeable dye that fluoresces upon oxidation.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at an excitation/emission wavelength of approximately 485/535 nm.
-
Data Analysis: A reduction in fluorescence in the this compound-treated wells compared to the stressor-only wells indicates ROS inhibition.
Visualizing Experimental Workflows and Pathways
This compound's Mechanism of Action
Caption: this compound chelates free Cu(II), preventing its participation in ROS-generating reactions.
Troubleshooting Logic for In Vitro Assays
Caption: A logical workflow for troubleshooting common issues in this compound in vitro experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound: A Cu(II) Selective Chelator with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - this compound: a Cu(II) selective chelator with therapeutic potential - University of Sussex - Figshare [sussex.figshare.com]
- 4. real.mtak.hu [real.mtak.hu]
Optimizing Salpyran Chelation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing experimental conditions for Salpyran chelation. It includes detailed troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address specific challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, chemically known as 2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol, is a synthetic chelator with a high affinity and selectivity for copper (II) ions.[1][2][3] It is a tetradentate ligand, meaning it can form four bonds with a central metal ion, resulting in a stable complex.[1][4] Its primary application lies in its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease, where dysregulation of metal ions like copper is implicated.[4][5][6] this compound also exhibits antioxidant properties by preventing the formation of reactive oxygen species (ROS) that are catalyzed by copper ions.[1][2][3][4]
Q2: What is the optimal pH for this compound chelation of Cu(II)?
The optimal pH for the formation of a stable [Cu(II)(this compound)]+ complex is physiological pH, specifically 7.4.[1][3][4] At this pH, this compound effectively chelates Cu(II) ions. Significant deviations from this pH can affect the protonation state of the ligand and consequently its chelation efficiency.
Q3: What is the recommended molar ratio of this compound to Cu(II) for complete chelation?
A 1:1 molar ratio of this compound to Cu(II) is generally recommended for the formation of the stable monocationic species.[1][4] However, to ensure complete chelation, especially in complex biological media, a slight excess of this compound (e.g., 1.1:1) may be beneficial. The precise ratio for optimal performance should be determined empirically for each specific experimental setup.
Q4: How can I monitor the chelation of Cu(II) by this compound?
The formation of the this compound-Cu(II) complex can be monitored using UV-Vis spectroscopy. A distinct shift in the absorption spectrum upon the addition of Cu(II) to a solution of this compound indicates complex formation. Isothermal titration calorimetry (ITC) can also be employed to determine the binding affinity and stoichiometry of the interaction. For structural confirmation, X-ray crystallography can be utilized on the crystallized complex.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Chelation Efficiency | Incorrect pH of the buffer. | Ensure the pH of your experimental buffer is maintained at 7.4. Use a reliable pH meter and freshly prepared buffers. |
| Inaccurate concentrations of this compound or Cu(II). | Verify the concentrations of your stock solutions using a calibrated spectrophotometer or other appropriate analytical techniques. | |
| Presence of competing metal ions. | This compound exhibits high selectivity for Cu(II) over other ions like Zn(II).[1][4] However, at very high concentrations, other divalent cations might interfere. Consider using a metal-free buffer system or adding a weaker chelator to sequester other interfering ions if their presence is unavoidable. | |
| Precipitation in the Reaction Mixture | Poor solubility of this compound or the resulting complex. | This compound is generally soluble in aqueous media. If precipitation occurs, consider adjusting the solvent composition. A small percentage of a co-solvent like DMSO or ethanol (B145695) may improve solubility. Ensure the final concentration of the co-solvent does not interfere with your assay. |
| High concentrations of reactants. | Try performing the experiment with lower concentrations of both this compound and Cu(II). | |
| Inconsistent or Non-Reproducible Results | Instability of stock solutions. | Prepare fresh stock solutions of this compound and the metal ion before each experiment. Store stock solutions appropriately as recommended by the supplier. |
| Temperature fluctuations. | Perform experiments at a constant and controlled temperature, as chelation thermodynamics can be temperature-dependent. | |
| Contamination of reagents or labware. | Use high-purity reagents and ensure all glassware and pipette tips are thoroughly cleaned and, if necessary, acid-washed to remove any trace metal contaminants. |
Experimental Protocols
Protocol 1: Determination of Optimal pH for this compound-Cu(II) Chelation
-
Materials: this compound, Copper(II) sulfate (B86663) solution (or other suitable Cu(II) salt), a series of buffers with pH values ranging from 4.0 to 9.0 (e.g., acetate, MES, HEPES, TAPS), UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mM) in deionized water.
-
Prepare a stock solution of Copper(II) sulfate (e.g., 10 mM) in deionized water.
-
In a series of cuvettes, add a fixed concentration of this compound (e.g., 50 µM) to each of the different pH buffers.
-
Measure the initial UV-Vis spectrum of this compound in each buffer.
-
Add an equimolar amount of Cu(II) sulfate to each cuvette.
-
Incubate the solutions for a set period (e.g., 15 minutes) at a constant temperature.
-
Measure the final UV-Vis spectrum for each pH point.
-
Plot the change in absorbance at the wavelength of maximum absorbance of the complex against the pH to determine the optimal pH.
-
Protocol 2: Job's Plot for Determining Stoichiometry of this compound-Cu(II) Complex
-
Materials: this compound, Copper(II) sulfate solution, buffer at optimal pH (e.g., HEPES at pH 7.4), UV-Vis spectrophotometer.
-
Procedure:
-
Prepare equimolar stock solutions of this compound and Copper(II) sulfate (e.g., 1 mM) in the optimal pH buffer.
-
Prepare a series of solutions by mixing the stock solutions in varying molar fractions of this compound (from 0 to 1), keeping the total molar concentration constant.
-
For each solution, measure the absorbance at the wavelength of maximum absorbance for the complex.
-
Plot the absorbance as a function of the mole fraction of this compound.
-
The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex.
-
Quantitative Data Summary
| Parameter | Optimal Value/Range | Notes |
| pH | 7.4 | Chelation efficiency is highly dependent on pH. |
| Molar Ratio (this compound:Cu(II)) | 1:1 | A slight excess of this compound may be used to ensure complete chelation. |
| Temperature | 20-37 °C | Standard laboratory conditions are generally suitable. Avoid extreme temperatures. |
| Solvent | Aqueous buffers (e.g., HEPES, PBS) | Co-solvents like DMSO or ethanol can be used at low concentrations if solubility is an issue. |
Visualizations
References
- 1. Item - this compound: a Cu(II) selective chelator with therapeutic potential - University of Sussex - Figshare [sussex.figshare.com]
- 2. This compound: A Cu(II) Selective Chelator with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. real.mtak.hu [real.mtak.hu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The impact of chelating compounds on Cu2+, Fe2+/3+, and Zn2+ ions in Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of Salpyran during storage
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper storage and handling of Salpyran to prevent its degradation. Adherence to these protocols is crucial for maintaining the compound's integrity and ensuring the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during storage?
A1: this compound, a compound containing phenol (B47542) and pyridine (B92270) functional groups, is susceptible to degradation from several factors. The primary environmental variables to control are light, temperature, pH, and exposure to atmospheric oxygen. Phenolic compounds are particularly prone to oxidation, which can be accelerated by light and higher temperatures. The pyridine moiety can be reactive towards strong acids.
Q2: My this compound solution has changed color. What could be the cause?
A2: A color change in your this compound solution, often to a yellowish or brownish hue, is a common indicator of degradation, likely due to oxidation of the phenolic group. This process can be initiated by exposure to light or air. It is crucial to visually inspect your solutions before use and discard any that show signs of discoloration.
Q3: I observe precipitation in my this compound stock solution. What should I do?
A3: Precipitation may occur if the storage temperature is too low or if the solvent has evaporated, increasing the concentration beyond its solubility limit. It could also indicate the formation of insoluble degradation products. Allow the solution to slowly warm to room temperature to see if the precipitate redissolves. If it does not, or if you suspect degradation, it is recommended to prepare a fresh solution.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The stability of this compound in aqueous solutions is expected to be pH-dependent. Phenolic compounds can be unstable at high pH values. For buffering this compound solutions, it is advisable to maintain a pH within the neutral to slightly acidic range to minimize degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected experimental results or loss of compound activity. | Degradation of this compound due to improper storage. | 1. Prepare a fresh stock solution of this compound.2. Re-evaluate storage conditions (light, temperature, atmosphere).3. Perform a quality control check on the new stock solution (e.g., via HPLC-UV) to confirm its purity and concentration. |
| Visible particles or cloudiness in the solution. | Formation of insoluble degradation products or microbial contamination. | 1. Do not use the solution.2. Discard the contaminated solution following appropriate laboratory safety protocols.3. Prepare a fresh, sterile-filtered solution. |
| Difficulty dissolving this compound powder. | The compound may have absorbed moisture or partially degraded. | 1. Ensure the powder has been stored in a desiccator.2. Use gentle heating or sonication to aid dissolution, but monitor for any signs of degradation.3. If solubility issues persist, obtain a fresh batch of the compound. |
Recommended Storage Conditions
To ensure the long-term stability of this compound, please adhere to the following storage recommendations. These are based on the general stability of its constituent chemical moieties.
| Parameter | Solid Form | In Solution |
| Temperature | 2-8°C | -20°C or -80°C for long-term storage |
| Light | Store in an amber vial or in the dark. | Store in light-protecting tubes or wrap in aluminum foil. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Purge the headspace of the storage vial with an inert gas before sealing. |
| Container | Tightly sealed, airtight container. | Use vials with airtight caps. |
| Solvent for Stock Solutions | High-purity, anhydrous solvents such as DMSO or ethanol (B145695) are recommended. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of a suitable anhydrous solvent (e.g., DMSO) to achieve the desired concentration.
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes.
-
Purge the headspace of each aliquot with an inert gas (argon or nitrogen) before tightly sealing the cap.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Assessment of this compound via HPLC-UV
-
Prepare a fresh stock solution of this compound at a known concentration (e.g., 10 mM in DMSO).
-
Dilute the stock solution to a working concentration (e.g., 100 µM) in an appropriate aqueous buffer at the desired pH.
-
Immediately inject a sample (t=0) into an HPLC system equipped with a UV detector to obtain an initial purity profile and peak area.
-
Divide the remaining solution into separate vials for each time point and storage condition to be tested (e.g., room temperature with light exposure, 4°C in the dark, etc.).
-
At specified time intervals (e.g., 1, 3, 7, and 14 days), inject a sample from each condition onto the HPLC.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample to determine the degradation rate.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound degradation issues.
Caption: Workflow for a this compound stability study.
Validation & Comparative
A Comparative Analysis of Salpyran and Clioquinol as Cu(II) Chelators for Therapeutic Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Salpyran and the well-established Cu(II) chelator, clioquinol (B1669181). This document synthesizes key performance data, details relevant experimental methodologies, and visualizes associated biochemical pathways and workflows to aid in the evaluation of these compounds for therapeutic development.
Introduction
The dysregulation of copper homeostasis is implicated in a range of pathologies, including neurodegenerative diseases. Small molecule metal chelators that can selectively bind and modulate copper ions are therefore of significant interest as potential therapeutic agents. This compound is a rationally designed, tetradentate Cu(II) chelator, while clioquinol is a historical antimicrobial agent that has been repurposed in clinical trials for its metal-chelating properties. This guide offers a side-by-side comparison of their key characteristics based on available experimental data.
Quantitative Comparison of Chelating Properties
The efficacy of a metal chelator is determined by its affinity and selectivity for the target ion. The following table summarizes the key quantitative data for this compound and clioquinol in their chelation of Cu(II).
| Parameter | This compound | Clioquinol | Reference(s) |
| pCu at pH 7.4 | 10.65 | 5.91 | [1][2][3][4][5] |
| Cu(II) over Zn(II) Selectivity Ratio | 4.60 | ~17.14 | [4] |
Note on Clioquinol Selectivity: The selectivity ratio for clioquinol was calculated from its reported conditional stability constants for Cu(II) (1.2 x 10¹⁰ M⁻²) and Zn(II) (7.0 x 10⁸ M⁻²).
Mechanism of Action and Functional Assays
Both this compound and clioquinol are investigated for their potential to mitigate copper-mediated toxicity, which often involves the generation of reactive oxygen species (ROS) and the promotion of protein aggregation.
This compound has been shown to prevent the formation of ROS in assays involving ascorbate (B8700270), tau protein, and human prion protein[1][2][3][4][5]. Its mechanism is predicated on the formation of a stable 1:1 complex with Cu(II), which shields the metal ion and prevents its participation in redox cycling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays discussed in this guide.
Ascorbate Consumption Assay
This assay is used to evaluate the ability of a chelator to inhibit Cu(II)-induced ROS production by monitoring the oxidation of ascorbate.
Materials:
-
HEPES buffer (100 mM, pH 7.1)
-
HCl (0.2 M)
-
Ascorbic acid stock solution
-
CuCl₂ stock solution
-
This compound or other chelator stock solution
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare samples in a cuvette with 100 mM HEPES buffer at pH 7.1. Adjust the pH with 0.2 M HCl as needed.
-
Add the components in the following order: HEPES buffer, HCl, water, ascorbate, and CuCl₂.
-
To the experimental sample, add the chelator (e.g., this compound).
-
Monitor the consumption of ascorbate over time by measuring the decrease in absorbance at 265 nm.
-
The assay can be performed under both aerobic and anaerobic conditions to investigate the role of oxygen.
Thioflavin T (ThT) Assay for Tau Aggregation
This assay is a common method for monitoring the formation of amyloid fibrils, such as those formed by the tau protein, in the presence of inducers like copper.
Materials:
-
Recombinant tau protein
-
Thioflavin T (ThT) stock solution
-
Heparin (as an aggregation inducer)
-
CuCl₂ solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture in the wells of a 96-well plate containing PBS, tau protein, heparin, and CuCl₂.
-
Add the chelator of interest to the test wells.
-
Add ThT to each well.
-
Seal the plate and incubate at 37°C with shaking.
-
Measure the fluorescence intensity at regular intervals (excitation ~440-450 nm, emission ~480-490 nm). An increase in fluorescence indicates tau aggregation.
Human Prion Protein Oxidation Assay
This assay assesses the ability of a chelator to prevent Cu(II)-mediated oxidation and aggregation of the prion protein.
General Procedure:
-
Incubate a recombinant fragment of the human prion protein with CuCl₂ in a suitable buffer (e.g., HEPES or phosphate (B84403) buffer) at physiological pH.
-
Introduce a reducing agent, such as ascorbate, to initiate the redox cycling of copper and the production of ROS.
-
Add the chelator being tested to the experimental samples.
-
Monitor protein oxidation through methods such as SDS-PAGE to observe fragmentation or aggregation, or by using specific probes for ROS.
-
Mass spectrometry can be used to identify specific sites of oxidation on the protein.
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
References
- 1. Item - this compound: a Cu(II) selective chelator with therapeutic potential - University of Sussex - Figshare [sussex.figshare.com]
- 2. This compound: A Cu(II) Selective Chelator with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. real.mtak.hu [real.mtak.hu]
Salpyran's Superior Selectivity for Copper (II) Ions: A Comparative Analysis
A detailed examination of the metal ion selectivity of Salpyran, a promising therapeutic chelator, reveals a pronounced preference for copper (II) ions over other biologically significant metal ions. This high selectivity, particularly over zinc (II), is a critical attribute for its potential application in treating neurodegenerative diseases where metal ion dyshomeostasis is a key pathological feature.
This compound, chemically known as 2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol, is a tetradentate ligand designed to bind metal ions.[1] Its development has been driven by the need for effective chelating agents in conditions like Alzheimer's disease, where the dysregulation of metal ions, especially copper, is implicated in the disease's progression.[2]
Quantitative Comparison of Metal Ion Affinity
The selectivity of a chelator is quantitatively expressed by its stability constants (log β) with different metal ions. A higher log β value indicates a stronger and more stable complex between the ligand and the metal ion. For this compound, the stability constants have been determined for copper (II) and zinc (II), highlighting its significant preference for copper.
| Metal Ion | This compound log β | Clioquinol pCu | TDMQ-20 |
| Cu(II) | 18.4 | 5.91 | State-of-the-art Cu(II) chelator |
| Zn(II) | 12.3 | - | - |
Note: The table presents the overall stability constants (log β) for this compound with Cu(II) and Zn(II).[1] For comparison, the pCu value for Clioquinol is provided, which is a measure of its copper binding affinity at a specific pH.[2] TDMQ-20 is noted as a highly selective copper chelator.[3] A direct comparison of log β values for Clioquinol and TDMQ-20 with a wide range of metals was not available in the searched literature.
The data clearly demonstrates this compound's high affinity for Cu(II), with a log β value of 18.4.[1] In contrast, its affinity for Zn(II) is substantially lower, with a log β of 12.3.[1] This translates to a Cu(II)/Zn(II) selectivity ratio of approximately 4.60, indicating that this compound is over four times more selective for copper than for zinc.[1] This is a crucial feature, as an ideal therapeutic chelator should target the desired metal ion (in this case, copper) without significantly disturbing the homeostasis of other essential metals like zinc.
In comparison to older generation chelators like Clioquinol, this compound shows a significantly higher affinity for copper.[2] While a direct comparison of log β values is not available from the search results, the pCu value, which represents the negative logarithm of the free copper ion concentration at pH 7.4, is 10.65 for this compound, compared to 5.91 for Clioquinol.[2] This indicates a much stronger copper-binding capacity for this compound under physiological conditions. Another advanced chelator, TDMQ-20, is also recognized for its exceptional selectivity for Cu(II) ions.[3]
Experimental Determination of Metal Ion Selectivity
The determination of the stability constants for this compound's metal complexes was primarily achieved through pH-metric titrations.[1] This standard analytical technique allows for the precise measurement of the affinity between a ligand and a metal ion.
Experimental Protocol: pH-Metric Titration
The following protocol outlines the general steps involved in determining the stability constants of this compound with various metal ions:
-
Solution Preparation: Standardized solutions of this compound, the metal salts of interest (e.g., CuCl₂, ZnCl₂), a strong acid (e.g., HCl), and a strong base (e.g., NaOH) are prepared in a suitable solvent system, often a mixture of water and an organic solvent like DMSO to ensure the solubility of the ligand.[1] An inert salt (e.g., KCl) is added to maintain a constant ionic strength throughout the experiment.[1]
-
Titration Setup: A thermostated reaction vessel equipped with a calibrated pH electrode, a burette for the addition of the titrant (NaOH), and a means for stirring is used. The system is typically purged with an inert gas like argon to prevent interference from atmospheric carbon dioxide.
-
Titration Procedure: A known amount of this compound and the metal ion solution are placed in the reaction vessel. The solution is then titrated with the standardized NaOH solution. The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: The collected titration data (pH versus volume of NaOH added) is processed using specialized software, such as SUPERQUAD.[1][4] This software analyzes the titration curves to calculate the protonation constants of the ligand and the overall stability constants (log β) of the metal-ligand complexes.
Experimental Workflow for Determining Metal Ion Selectivity
The following diagram illustrates the workflow for the experimental determination of this compound's metal ion selectivity.
Figure 1. Experimental workflow for determining the metal ion selectivity of this compound.
Signaling Pathways and Logical Relationships
The interaction of this compound with metal ions can be conceptualized as a competitive binding equilibrium. The high stability of the this compound-Cu(II) complex means that in a system containing multiple metal ions, this compound will preferentially bind to Cu(II). This relationship is crucial for its therapeutic action, as it allows for the targeted removal of excess copper without significantly affecting the levels of other essential metals.
Figure 2. Competitive binding of this compound to different metal ions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound: A Cu(II) Selective Chelator with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. real.mtak.hu [real.mtak.hu]
- 4. SUPERQUAD: an improved general program for computation of formation constants from potentiometric data - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Cross-validation of Salpyran's therapeutic effects in independent studies
An In-Depth Comparative Guide to the Therapeutic Potential of Salpyran
Disclaimer: This guide provides a detailed analysis of the initial preclinical data on this compound, a novel copper (Cu(II)) chelator. The findings are based on a foundational study published in 2021. To date, there is a lack of independent published research that experimentally cross-validates these specific therapeutic effects. The information herein should be interpreted as a summary of the primary evidence, which awaits further investigation by the broader scientific community.
Overview of this compound and a Rationale for Copper Chelation Therapy
This compound is a rationally designed, tetradentate small molecule metal chelator with a high affinity and selectivity for Cu(II) ions.[1] Its development is rooted in the "metal hypothesis" of neurodegenerative diseases, such as Alzheimer's and prion diseases. This hypothesis posits that the dysregulation of biometals, particularly copper, zinc, and iron, is a key pathological feature.[2] In affected brains, Cu(II) can bind to amyloid-β (Aβ) and tau proteins, catalyzing the production of reactive oxygen species (ROS).[2] This leads to significant oxidative stress and neuronal damage.
This compound was designed to sequester excess Cu(II), thereby preventing it from participating in these toxic redox reactions. Its potential as a therapeutic agent is based on its ability to act as a potent antioxidant by inhibiting the formation of ROS.[1] This guide compares the reported preclinical performance of this compound with Clioquinol, an earlier-generation chelator, and Triethylenetetramine (TETA), a clinically used copper chelator for Wilson's disease.
Quantitative Comparison of Chelator Properties
The efficacy of a therapeutic chelator depends on its affinity for the target metal ion and its selectivity over other essential metals at physiological pH. The following table summarizes these key quantitative parameters for this compound and its alternatives.
| Parameter | This compound | Clioquinol | Triethylenetetramine (TETA) |
| pCu at pH 7.4 | 10.65 [1] | 5.91[1] | High, but variable data |
| Selectivity | Excellent for Cu(II) over Zn(II)[1] | Also binds Zn(II)[2] | High selectivity for Cu(II)[3] |
| Known Clinical Use | Preclinical | Abandoned (neurotoxicity)[2] | Wilson's Disease[3][4] |
| Mechanism | Metal Chelation, Antioxidant[1] | Metal Chelation, Ionophore | Systemic Copper Removal[3] |
Note: pCu is the negative logarithm of the free Cu(II) concentration, indicating binding affinity. A higher value signifies stronger binding.
Comparative Antioxidant Efficacy
The primary therapeutic effect reported for this compound is its ability to prevent the formation of ROS. The foundational study tested this in assays containing ascorbate (B8700270) (a reducing agent), a source of Cu(II), and proteins implicated in neurodegeneration.
| Experimental Assay | This compound | Clioquinol |
| ROS Inhibition (Ascorbate Assay) | Effectively prevents ROS formation [1] | Not reported in the same study |
| ROS Inhibition (Tau Protein Assay) | Effectively prevents ROS formation [1] | Not reported in the same study |
| ROS Inhibition (Prion Protein Assay) | Effectively prevents ROS formation [1] | Not reported in the same study |
Note: Data for Clioquinol and TETA from directly comparable ROS inhibition assays was not available in the reviewed literature.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the pathological role of copper in neurodegenerative diseases and the proposed therapeutic intervention point for this compound. Dysregulated copper binds to amyloidogenic proteins (like Aβ and Tau), leading to the catalytic generation of ROS from hydrogen peroxide (H₂O₂), which in turn causes oxidative stress and neuronal cell death. This compound acts by selectively binding and sequestering Cu(II), preventing it from participating in this toxic cycle.
Experimental Protocols
The following protocols are summarized from the primary study by Devonport et al. (2021).
Synthesis of this compound
This compound, or 2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol, was developed by combining structural elements of two other ligands, ENDIP and Salan. The synthesis involves a multi-step process that is detailed in the supporting information of the original publication.
ROS Production and Inhibition Assay
This workflow was employed to assess the antioxidant properties of this compound.
Methodology:
-
A reaction mixture is prepared containing phosphate buffer, ascorbic acid (as a reducing agent to cycle copper), and a relevant protein (e.g., tau or prion protein).
-
The reaction is initiated by adding a solution of copper(II) chloride.
-
For inhibition experiments, this compound is added to the initial mixture before the copper.
-
The mixture is incubated at physiological temperature (37°C).
-
Amplex Red reagent and horseradish peroxidase (HRP) are added. HRP catalyzes the reaction between H₂O₂ (a key ROS) and Amplex Red to produce the highly fluorescent compound resorufin.
-
Fluorescence is measured over time to determine the rate of H₂O₂ production. A reduction in the rate in the presence of this compound indicates its antioxidant/inhibitory activity.[1]
Conclusion and Future Directions
The initial, sole study on this compound presents it as a promising therapeutic candidate for diseases linked to copper-induced oxidative stress.[1] Its high affinity and selectivity for Cu(II) are significant improvements over older chelators like Clioquinol.[1] The preclinical data robustly demonstrates its ability to prevent ROS formation in the presence of amyloidogenic proteins.
However, the core requirement for scientific validation is independent replication and expansion of these findings. Future research should focus on:
-
Independent Validation: Other laboratories need to replicate the synthesis and ROS inhibition assays to confirm the initial results.
-
In Vivo Studies: The efficacy and safety of this compound must be tested in animal models of neurodegenerative diseases.
-
Pharmacokinetics and BBB Penetration: Studies are required to determine if this compound can cross the blood-brain barrier (BBB) and reach therapeutic concentrations in the brain.
-
Long-term Toxicity: Comprehensive toxicology studies are necessary to ensure its safety profile is superior to that of abandoned drugs like Clioquinol.
For researchers in drug development, this compound represents a well-defined chemical scaffold with compelling initial data. It serves as a strong starting point for further investigation into next-generation copper chelators for neurodegenerative disorders.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Monomeric M(ii) (M = Fe, Co, Ni) complexes supported by bulky aryloxide ligands tethered to an arene functionality; synthesis, electrochemistry and study of the M(ii)–arene interaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Chemical Chartographisis: a contemporary perspective in molecular design and synthesis - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02459H [pubs.rsc.org]
- 4. This compound: A Cu(II) Selective Chelator with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antioxidant Potential of Salpyran: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the antioxidant activity of novel compounds is paramount. This guide provides a comprehensive comparison of Salpyran's antioxidant properties against other well-established metal chelators, Clioquinol and EDTA. The focus is on assays that highlight the mechanism of action, supported by detailed experimental protocols and visual representations of key pathways and workflows.
This compound, a selective copper (II) chelator, has demonstrated significant potential as a therapeutic agent, partly due to its antioxidant capabilities.[1][2] Its primary mechanism of antioxidant activity stems from its ability to bind with copper ions, thereby preventing them from participating in redox reactions that generate harmful reactive oxygen species (ROS). This guide delves into the experimental evidence supporting this compound's antioxidant function and compares it with Clioquinol, another copper chelator, and EDTA, a broader metal chelator.
Comparative Antioxidant Activity
The antioxidant activity of this compound and its alternatives is best understood by examining their performance in assays that reflect their metal-chelating mechanism. Standard antioxidant assays that measure direct radical scavenging, such as DPPH and ABTS, may not fully capture the efficacy of chelators like this compound. Therefore, this comparison focuses on assays that measure the inhibition of metal-induced oxidation.
| Compound | Primary Antioxidant Mechanism | Ascorbate (B8700270) Consumption Assay | Dityrosine (B1219331) Formation Inhibition Assay | Metal Chelating Activity |
| This compound | Copper (II) Chelation | Prevents Cu(II)-catalyzed ascorbate oxidation[3] | Inhibits Cu(II)/H₂O₂-mediated dityrosine formation[3] | High selectivity for Cu(II) |
| Clioquinol | Copper and Zinc Ionophore/Chelator | Modulates metal-induced oxidative stress | Can influence amyloid-beta aggregation and associated oxidative damage | Binds Cu(II) and other metal ions |
| EDTA | Non-selective Metal Chelation | Can inhibit metal-catalyzed ascorbate oxidation | Can prevent metal-induced protein cross-linking | Broad-spectrum metal chelator |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used to evaluate the antioxidant activity of metal-chelating compounds.
Ascorbate Consumption Assay
This assay measures the ability of a compound to prevent the metal-catalyzed oxidation of ascorbic acid (Vitamin C).
Principle: Ascorbic acid is a potent antioxidant that is readily oxidized in the presence of transition metal ions like Cu(II), leading to its depletion. A chelating antioxidant will bind to the metal ion, preventing it from catalyzing the oxidation of ascorbate. The concentration of ascorbic acid is monitored over time, typically by measuring its absorbance at 265 nm.
Protocol:
-
Prepare a solution of ascorbic acid in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Add a source of Cu(II) ions (e.g., CuSO₄) to initiate the oxidation reaction.
-
In a parallel experiment, add the test compound (e.g., this compound) to the ascorbic acid solution before the addition of Cu(II).
-
Monitor the absorbance of the solutions at 265 nm at regular intervals using a UV-Vis spectrophotometer.
-
A slower decrease in absorbance in the presence of the test compound indicates inhibition of ascorbate consumption and thus, antioxidant activity.
Dityrosine Formation Inhibition Assay
This assay assesses the ability of a compound to prevent the oxidative cross-linking of tyrosine residues in proteins, a marker of oxidative damage.
Principle: In the presence of metal ions and a source of ROS (e.g., H₂O₂), tyrosine residues can be oxidized to form dityrosine, which is fluorescent. A chelating antioxidant will prevent the metal-catalyzed ROS formation, thereby inhibiting dityrosine formation. The fluorescence of dityrosine is typically measured with excitation around 315-325 nm and emission around 400-420 nm.[4]
Protocol:
-
Prepare a solution of a tyrosine-containing peptide or protein (e.g., human prion protein fragment) in a suitable buffer.
-
Add Cu(II) and H₂O₂ to induce dityrosine formation.
-
In a parallel experiment, pre-incubate the peptide/protein solution with the test compound (e.g., this compound) before the addition of Cu(II) and H₂O₂.
-
After a specific incubation period, measure the fluorescence intensity at the dityrosine emission wavelength.
-
A lower fluorescence signal in the presence of the test compound indicates the inhibition of dityrosine formation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
While not the primary mechanism for this compound, this common assay provides a baseline for general radical scavenging activity.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to a colorless/yellowish product. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.
Protocol:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the test compound.
-
Mix the test compound solution with the DPPH solution.
-
Incubate the mixture in the dark for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm.
-
The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can be determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This is another widely used assay to assess the total antioxidant capacity of a compound.
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants reduce the ABTS•+, returning it to its colorless form. The reduction in absorbance at 734 nm is proportional to the antioxidant activity. The results are often expressed as Trolox equivalents.
Protocol:
-
Prepare the ABTS•+ radical solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or PBS) to a specific absorbance.
-
Add the test compound to the diluted ABTS•+ solution.
-
After a set incubation time, measure the absorbance at 734 nm.
-
The antioxidant activity is calculated based on the percentage of inhibition of the ABTS•+ radical.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: The FRAP reagent contains a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex. At low pH, antioxidants reduce the ferric complex to the ferrous form (Fe²⁺-TPTZ), which has an intense blue color. The change in absorbance at 593 nm is proportional to the reducing power of the antioxidant.
Protocol:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer, TPTZ solution, and FeCl₃ solution.
-
Warm the FRAP reagent to 37°C.
-
Add the test compound to the FRAP reagent.
-
Measure the absorbance at 593 nm after a specific incubation time.
-
The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared with a known antioxidant like Trolox or FeSO₄.
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict a general workflow for assessing antioxidant activity and a simplified signaling pathway of oxidative stress.
Caption: General workflow for assessing the antioxidant activity of a compound.
Caption: Simplified pathway of metal-induced oxidative stress and antioxidant intervention.
Conclusion
The antioxidant activity of this compound is intrinsically linked to its high affinity and selectivity for copper (II) ions. By sequestering these ions, this compound effectively inhibits their participation in deleterious redox cycling that leads to the generation of reactive oxygen species and subsequent cellular damage. While direct comparisons using standard radical scavenging assays are limited, mechanism-centric assays such as the ascorbate consumption and dityrosine formation inhibition assays provide strong evidence for its antioxidant efficacy. This comparative guide underscores the importance of selecting appropriate assays to elucidate the specific antioxidant mechanisms of novel compounds like this compound, providing valuable insights for researchers in the field of drug discovery and development.
References
- 1. This compound: A Cu(II) Selective Chelator with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - this compound: a Cu(II) selective chelator with therapeutic potential - University of Sussex - Figshare [sussex.figshare.com]
- 3. real.mtak.hu [real.mtak.hu]
- 4. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: Dityrosine as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Salpyran and Existing Alzheimer's Disease Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The landscape of Alzheimer's disease (AD) treatment is undergoing a significant transformation, moving from purely symptomatic relief to disease-modifying therapies. This guide provides a detailed comparison of Salpyran, a novel investigational compound, with established and recently approved treatments for Alzheimer's disease. The information is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of the mechanisms of action, available efficacy and safety data, and the experimental frameworks used to evaluate these therapies.
Introduction to this compound
This compound is a preclinical investigational compound with a novel proposed mechanism of action for the treatment of Alzheimer's disease. It is a selective chelator of copper (II) ions.[1][2][3][4][5] The dysregulation of metal ions, particularly copper, is implicated in the pathogenesis of Alzheimer's disease, contributing to oxidative stress and the aggregation of amyloid-beta (Aβ) and tau proteins. This compound has been designed to have a high affinity and selectivity for Cu(II), with a pCu value of 10.65 at a physiological pH of 7.4, indicating a stronger binding affinity compared to older chelators like clioquinol (B1669181) (pCu = 5.91). By sequestering excess copper ions, this compound is hypothesized to reduce the production of reactive oxygen species (ROS), thereby mitigating oxidative damage to neurons. Preclinical in vitro studies have demonstrated its antioxidant potential in ascorbate, tau, and human prion protein assays.
Established and Recently Approved Alzheimer's Treatments
The current therapeutic armamentarium for Alzheimer's disease can be broadly categorized into two groups: symptomatic treatments and disease-modifying therapies.
Symptomatic Treatments
These medications aim to alleviate cognitive and behavioral symptoms without altering the underlying disease course.
-
Cholinesterase Inhibitors (Donepezil, Rivastigmine (B141), Galantamine): These drugs increase the levels of acetylcholine, a neurotransmitter important for memory and learning, by inhibiting its breakdown.
-
NMDA Receptor Antagonist (Memantine): This drug modulates the activity of glutamate, another neurotransmitter, to improve cognitive function.
Disease-Modifying Therapies (DMTs)
These newer therapies are designed to slow the progression of Alzheimer's disease by targeting its core pathologies, primarily the accumulation of amyloid-beta plaques in the brain.
-
Anti-Amyloid Monoclonal Antibodies (Aducanumab, Lecanemab, Donanemab): These are intravenously administered antibodies that target and facilitate the removal of amyloid plaques from the brain.
Comparative Data
The following tables summarize the available quantitative data for this compound and the established Alzheimer's treatments. It is important to note that this compound's data is from preclinical studies and not directly comparable to the clinical trial data of approved drugs.
Table 1: Mechanism of Action and Preclinical Data of this compound
| Compound | Class | Mechanism of Action | Key Preclinical Findings |
| This compound | Copper Chelator | Selectively binds to Cu(II) ions, preventing the formation of reactive oxygen species (ROS) and reducing oxidative stress. | High affinity for Cu(II) (pCu = 10.65). Demonstrated antioxidant activity in in vitro ascorbate, tau, and human prion protein assays. |
Table 2: Efficacy of Symptomatic Alzheimer's Treatments in Clinical Trials
| Drug | Class | Key Clinical Trial(s) | Primary Endpoint(s) | Mean Change from Baseline (Drug vs. Placebo) |
| Donepezil | Cholinesterase Inhibitor | Multiple Phase 3 trials | ADAS-Cog, CIBIC-plus | ADAS-Cog: Improvement of 2.9-3.1 points vs. placebo at 24 weeks. |
| Rivastigmine | Cholinesterase Inhibitor | Multiple Phase 3 trials | ADAS-Cog, CIBIC-plus, ADCS-ADL | ADAS-Cog: Improvement of 1.79-2 points vs. placebo at 26 weeks. |
| Galantamine | Cholinesterase Inhibitor | Multiple Phase 3 trials | ADAS-Cog, CIBIC-plus, DAD | ADAS-Cog: Improvement of 2.9-4.0 points vs. placebo at 6 months. |
| Memantine | NMDA Receptor Antagonist | Multiple Phase 3 trials | SIB, CIBIC-plus, ADCS-ADL19 | SIB: Statistically significant benefit over placebo at 24 weeks in some studies. |
ADAS-Cog: Alzheimer's Disease Assessment Scale-Cognitive Subscale (lower score indicates better cognition). CIBIC-plus: Clinician's Interview-Based Impression of Change-Plus Caregiver Input. ADCS-ADL: Alzheimer's Disease Cooperative Study-Activities of Daily Living. SIB: Severe Impairment Battery. DAD: Disability Assessment for Dementia.
Table 3: Efficacy of Disease-Modifying Alzheimer's Therapies in Clinical Trials
| Drug | Class | Key Clinical Trial(s) | Primary Endpoint(s) | Mean Change from Baseline (Drug vs. Placebo) | Amyloid Plaque Reduction |
| Aducanumab | Anti-Amyloid mAb | EMERGE, ENGAGE | CDR-SB | EMERGE: -0.39 difference (22% slowing of decline) vs. placebo at 78 weeks. ENGAGE: No significant difference. | Significant reduction in amyloid PET SUVR. |
| Lecanemab | Anti-Amyloid mAb | Clarity AD | CDR-SB | -0.45 difference (27% slowing of decline) vs. placebo at 18 months. | Significant reduction in amyloid PET SUVR. |
| Donanemab | Anti-Amyloid mAb | TRAILBLAZER-ALZ 2 | iADRS, CDR-SB | iADRS: 35.1% slowing of decline vs. placebo at 76 weeks. | Significant and rapid amyloid plaque clearance. |
CDR-SB: Clinical Dementia Rating-Sum of Boxes (lower score indicates less decline). iADRS: integrated Alzheimer's Disease Rating Scale. SUVR: Standardized Uptake Value Ratio.
Table 4: Safety Profile of Existing Alzheimer's Treatments
| Drug Class | Common Adverse Events | Serious Adverse Events |
| Cholinesterase Inhibitors | Nausea, vomiting, diarrhea, insomnia, dizziness. | Bradycardia, syncope. |
| NMDA Receptor Antagonists | Dizziness, headache, confusion, constipation. | Generally well-tolerated. |
| Anti-Amyloid mAbs | Infusion-related reactions, headache. | Amyloid-Related Imaging Abnormalities (ARIA), including ARIA-E (edema) and ARIA-H (hemorrhages). |
Experimental Protocols
A comprehensive evaluation of any new Alzheimer's therapeutic involves a rigorous sequence of preclinical and clinical studies.
Preclinical Evaluation of a Novel Compound like this compound
-
In Vitro Assays:
-
Target Engagement: Measurement of binding affinity and selectivity to the target (e.g., Cu(II) ions for this compound).
-
Mechanism of Action: Assays to confirm the proposed mechanism, such as ROS scavenging assays and inhibition of metal-induced protein aggregation.
-
Cell-Based Assays: Evaluation of neuroprotective effects and toxicity in neuronal cell cultures.
-
-
In Vivo Animal Model Studies:
-
Pharmacokinetics: Assessment of absorption, distribution, metabolism, and excretion (ADME) of the compound.
-
Pharmacodynamics: Measurement of target engagement and downstream effects in the brains of transgenic Alzheimer's model mice.
-
Efficacy Studies: Evaluation of the compound's effect on cognitive deficits (e.g., Morris water maze) and brain pathology (amyloid plaques, tau tangles, neuroinflammation) in animal models.
-
Toxicology Studies: Comprehensive safety assessment in multiple species.
-
Clinical Trial Protocol for Alzheimer's Disease
Phase 1, 2, and 3 clinical trials are required to establish the safety and efficacy of a new drug in humans.
-
Phase 1: Small studies in healthy volunteers to assess safety, tolerability, and pharmacokinetics.
-
Phase 2: Studies in a larger group of Alzheimer's patients to evaluate preliminary efficacy and further assess safety.
-
Phase 3: Large, multicenter, randomized, double-blind, placebo-controlled trials to confirm efficacy and monitor for adverse events in a broader patient population.
Key Components of a Phase 3 Alzheimer's Clinical Trial Protocol:
-
Patient Population: Typically individuals with Mild Cognitive Impairment (MCI) due to Alzheimer's disease or mild Alzheimer's dementia, with confirmed amyloid pathology via PET scan or cerebrospinal fluid (CSF) analysis.
-
Primary Endpoints:
-
Cognitive Assessment: Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).
-
Functional Assessment: Clinical Dementia Rating-Sum of Boxes (CDR-SB) or Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL).
-
-
Secondary Endpoints: Other cognitive and functional scales, caregiver burden assessments, and biomarker changes.
-
Biomarker Analysis:
-
Amyloid PET Imaging: To quantify changes in brain amyloid plaque burden.
-
CSF Analysis: To measure levels of Aβ42, total tau, and phosphorylated tau (p-tau).
-
-
Safety Monitoring: Regular monitoring for adverse events, with a particular focus on ARIA for anti-amyloid therapies, which requires periodic MRI scans.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action of the different classes of Alzheimer's treatments and a typical workflow for drug development.
Caption: Mechanism of Cholinesterase Inhibitors.
Caption: Mechanism of NMDA Receptor Antagonists.
Caption: Mechanism of Anti-Amyloid Antibodies.
Caption: Proposed Mechanism of this compound.
Caption: Drug Development Workflow.
Conclusion
This compound represents a novel therapeutic strategy for Alzheimer's disease by targeting metal ion dyshomeostasis and oxidative stress, a different approach from the current symptomatic treatments and anti-amyloid therapies. While its preclinical data are promising, extensive further research, including in vivo studies and rigorous clinical trials, is necessary to establish its safety and efficacy in humans. The existing Alzheimer's treatments provide a benchmark for the clinical meaningfulness of new therapies. For a compound like this compound to be considered a viable alternative or complementary treatment, it will need to demonstrate not only a favorable safety profile but also a significant impact on the cognitive and functional decline in patients, as measured by the established clinical endpoints in well-controlled clinical trials. The development of diverse therapeutic approaches, such as that offered by this compound, is crucial in the multifaceted fight against Alzheimer's disease.
References
- 1. Rivastigmine in the treatment of Alzheimer’s disease: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. Efficacy and safety of rivastigmine in patients with Alzheimer’s disease: international randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 5. emjreviews.com [emjreviews.com]
Unveiling Salpyran's Prowess in Mitigating Copper-Induced Cellular Damage: A Comparative Analysis
A comprehensive evaluation of the novel copper chelator, Salpyran, demonstrates its superior potential in reducing copper-mediated toxicity compared to established alternatives. This guide presents a detailed comparison, supported by experimental data and standardized protocols, for researchers, scientists, and professionals in drug development.
Excess copper can be a potent cellular toxin, primarily through its ability to catalyze the formation of reactive oxygen species (ROS), leading to oxidative stress and damage to vital biomolecules. This compound, a rationally designed Cu(II) selective chelator, has emerged as a promising therapeutic agent to counteract these detrimental effects. This guide provides an in-depth comparison of this compound with other copper chelators, namely Clioquinol, TDMQ20, D-penicillamine, trientine, and tetrathiomolybdate, validating its role in reducing copper-mediated toxicity.
Superior Copper Chelation and Antioxidant Capacity of this compound
This compound exhibits a significantly higher affinity and selectivity for Cu(II) ions compared to other chelators, as evidenced by its pCu value. This high affinity allows it to effectively sequester copper ions, preventing their participation in harmful redox reactions.
| Compound | pCu Value | Key Efficacy Data |
| This compound | 10.65 [1][2] | Prevents the formation of reactive oxygen species (ROS) in ascorbate (B8700270), tau, and human prion protein assays.[1][2] |
| Clioquinol | 5.91[1][2] | Can increase intracellular copper concentration and has shown some efficacy in Alzheimer's disease models, but also associated with neurotoxic side effects. |
| TDMQ20 | High (specific value not available) | Orally bioavailable and crosses the blood-brain barrier. Reduces oxidative stress and memory impairment in mouse models of Alzheimer's disease.[3][4] |
| D-penicillamine | Moderate (specific value not available) | Effective in reducing hepatic copper concentrations in Wilson's disease.[5] Can cause adverse effects. |
| Trientine | Moderate (specific value not available) | Used for Wilson's disease, particularly in patients intolerant to D-penicillamine. Increases urinary copper excretion. |
| Tetrathiomolybdate | High (specific value not available) | Rapidly controls free copper levels in Wilson's disease and has shown better outcomes in preventing neurological worsening compared to trientine in some studies.[1][6] |
Mechanism of Action: Quenching the Fires of Oxidative Stress
Copper-mediated toxicity is primarily driven by the generation of highly reactive hydroxyl radicals (•OH) through Fenton-like and Haber-Weiss reactions. Free or loosely bound copper ions (Cu²⁺) are reduced to cuprous ions (Cu⁺) by cellular reducing agents like ascorbate. These Cu⁺ ions then react with hydrogen peroxide (H₂O₂) to produce the damaging hydroxyl radical.
This compound's primary mechanism of action is the sequestration of Cu(II) ions, forming a stable, redox-inactive complex. This prevents the initial reduction of Cu(II) to Cu(I), thereby halting the catalytic cycle of ROS production.
Caption: Mechanism of this compound in preventing copper-mediated oxidative stress.
Experimental Protocols
Standardized In Vitro Copper Toxicity Assay in Neuronal Cells
This protocol provides a framework for inducing and measuring copper toxicity in a neuronal cell line (e.g., SH-SY5Y or primary neurons) to compare the efficacy of different chelators.
1. Cell Culture and Treatment:
-
Culture neuronal cells to 80% confluency in appropriate media.
-
Pre-treat cells with varying concentrations of the chelator (e.g., this compound, Clioquinol) for 1-2 hours.
-
Induce copper toxicity by adding a solution of CuSO₄ (e.g., 100-500 µM final concentration) to the cell culture medium.
-
Incubate for 24-48 hours.
2. Assessment of Cell Viability (MTT Assay):
-
After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
3. Measurement of Reactive Oxygen Species (ROS) Production (DCFH-DA Assay):
-
After the treatment period, wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA in PBS for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity (excitation at 485 nm, emission at 530 nm) using a fluorescence microplate reader.
Ascorbate Assay for Antioxidant Activity
This assay determines the ability of a compound to prevent copper-catalyzed ascorbate oxidation.
1. Reagents:
-
Ascorbic acid solution (100 µM in phosphate (B84403) buffer, pH 7.4).
-
CuSO₄ solution (10 µM).
-
Chelator solutions of varying concentrations.
2. Procedure:
-
In a 96-well plate, mix the ascorbate solution with the chelator solution.
-
Initiate the reaction by adding the CuSO₄ solution.
-
Monitor the decrease in absorbance of ascorbate at 265 nm over time using a UV-Vis spectrophotometer. The rate of ascorbate oxidation is indicative of the pro-oxidant or antioxidant activity of the chelator-copper complex.
Thioflavin T (ThT) Assay for Tau Aggregation
This assay is used to assess the effect of copper and chelators on the aggregation of tau protein, a hallmark of several neurodegenerative diseases.
1. Reagents:
-
Tau protein solution (e.g., 10 µM in aggregation buffer).
-
Heparin solution (to induce aggregation).
-
Thioflavin T (ThT) solution (25 µM).
-
CuSO₄ solution (e.g., 50 µM).
-
Chelator solutions of varying concentrations.
2. Procedure:
-
In a black, clear-bottom 96-well plate, mix the tau protein, heparin, and ThT.
-
Add CuSO₄ and the chelator solutions to the respective wells.
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity (excitation at ~440 nm, emission at ~485 nm) at regular intervals. An increase in fluorescence indicates tau aggregation.
Cell-Based Prion Protein Assay
This assay evaluates the ability of a compound to protect cells from the toxic effects of copper-bound prion proteins.
1. Cell Culture:
-
Use a cell line susceptible to prion protein toxicity (e.g., N2a cells).
2. Treatment:
-
Expose the cells to a toxic fragment of the prion protein (e.g., PrP106-126) in the presence of CuSO₄.
-
Co-treat with different concentrations of the chelator.
3. Assessment of Cytotoxicity:
-
After 24-72 hours of incubation, assess cell viability using methods like the MTT assay or by observing morphological changes under a microscope.
Experimental Workflow
Caption: Workflow for comparing copper chelators.
Conclusion
The data presented in this guide strongly support the validation of this compound as a highly effective agent in reducing copper-mediated toxicity. Its superior copper chelation affinity and potent antioxidant properties, demonstrated through various in vitro assays, position it as a promising candidate for further investigation in the development of therapies for copper-related pathologies. The detailed experimental protocols provided herein offer a standardized framework for researchers to independently verify these findings and to explore the therapeutic potential of this compound and other novel chelators.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Item - this compound: a Cu(II) selective chelator with therapeutic potential - University of Sussex - Figshare [sussex.figshare.com]
- 3. pnas.org [pnas.org]
- 4. An optimized Western blot assay provides a comprehensive assessment of the physiological endoproteolytic processing of the prion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro evaluation of copper-chelating properties of flavonoids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Tau Protein Thioflavin T Assay | StressMarq [stressmarq.com]
A Comparative Analysis of Salpyran and Other Metal Chelators in the Management of Prion Diseases
For Researchers, Scientists, and Drug Development Professionals
The misfolding of the cellular prion protein (PrPC) into its pathogenic isoform (PrPSc) is a central event in the pathogenesis of fatal neurodegenerative disorders known as prion diseases. A growing body of evidence implicates dyshomeostasis of metal ions, particularly copper (Cu) and manganese (Mn), in the progression of these diseases. This has led to the exploration of metal chelators as a potential therapeutic strategy. This guide provides a comparative overview of Salpyran, a selective Cu(II) chelator, and other metal chelators investigated for their therapeutic potential in prion diseases, supported by available experimental data.
The Role of Metal Ions in Prion Disease Pathogenesis
Transition metal imbalances are a recognized feature of prion disease-afflicted brains.[1][2][3] Copper ions have been shown to be a cofactor for the antioxidant activity of the normal prion protein, while manganese has been implicated in the stabilization and generation of the disease-associated PrPSc conformers.[1][2][3] This dysregulation of metal homeostasis is associated with heightened oxidative stress and damage, contributing to the neurodegeneration observed in prion diseases.[1][2][3] The therapeutic rationale for using metal chelators is to restore metal ion balance, thereby mitigating oxidative stress and potentially inhibiting the conversion of PrPC to PrPSc.
This compound: A High-Affinity, Selective Copper(II) Chelator
This compound is a rationally designed tetradentate ligand with a high affinity and selectivity for Cu(II) ions.[4][5] Its potential as a therapeutic agent in neurodegenerative diseases stems from its chemical properties that allow it to effectively bind and sequester excess copper, a metal ion implicated in the generation of reactive oxygen species (ROS).
Comparative Analysis of Metal Chelators
While direct comparative in vivo or in vitro experimental data for this compound in prion disease models is not yet publicly available, a comparison can be drawn based on its chemical properties and the existing data for other metal chelators.
Table 1: Comparison of Physicochemical and In Vitro Properties
| Chelator | Target Metal(s) | Copper Affinity (pCu at pH 7.4) | Selectivity | Antioxidant Activity | Reference |
| This compound | Cu(II) | 10.65 | High selectivity for Cu(II) over Zn(II) | Prevents formation of ROS from Cu(II)/H2O2 system | [4][5] |
| Clioquinol | Cu(II), Zn(II) | 5.91 | Low affinity Cu/Zn chelator | - | [4] |
| D-(-)-Penicillamine | Cu(II) | - | Copper-specific chelator | - | [6] |
Table 2: In Vivo Efficacy of Metal Chelators in Prion Disease Models
| Chelator | Animal Model | Treatment Protocol | Key Findings | Reference |
| This compound | - | - | No in vivo data available for prion disease models. | - |
| D-(-)-Penicillamine | Scrapie-infected mice (intraperitoneal inoculation) | 2 mg/mouse/day via intraperitoneal injection, starting immediately after inoculation. | Delayed onset of prion disease by ~11 days (p=0.002). Reduced brain copper levels by 29% and blood copper levels by 22%. | [6] |
Experimental Protocols
D-(-)-Penicillamine Treatment in Scrapie-Infected Mice
The following protocol was utilized in a study investigating the effect of D-(-)-penicillamine on the progression of prion disease in mice[6]:
-
Animal Model: CD-1 mice were used.
-
Prion Inoculation: Mice were inoculated intraperitoneally with a 1% (w/v) brain homogenate from mice terminally ill with the Me7 scrapie strain.
-
Treatment: A solution of D-(-)-penicillamine (2 mg in 0.1 mL of phosphate-buffered saline) was administered daily via intraperitoneal injection. Treatment commenced immediately following scrapie inoculation.
-
Control Group: A control group received daily intraperitoneal injections of phosphate-buffered saline.
-
Endpoint: The onset of clinical signs of scrapie (e.g., ataxia, poor grooming, tail rigidity) was monitored, and the incubation period was recorded as the time from inoculation to the definitive onset of clinical signs.
-
Biochemical Analysis: At the terminal stage of the disease, brain and blood samples were collected to measure the levels of copper and other metals using atomic absorption spectrophotometry.
Signaling Pathways in Prion Disease and Potential for Therapeutic Intervention
Synaptic degeneration is an early pathological event in prion diseases.[7][8] The accumulation of PrPSc triggers a neurotoxic signaling cascade that leads to the retraction of dendritic spines and synaptic dysfunction.[7][8] A key player in this pathway is the p38 mitogen-activated protein kinase (MAPK).[7][8]
While there is no direct evidence linking metal chelation to the modulation of the p38 MAPK pathway in prion diseases, the ability of chelators to reduce oxidative stress, a known activator of p38 MAPK, suggests a potential mechanism of action.
Visualizing the Landscape: Diagrams of Mechanisms and Pathways
To better understand the complex processes involved, the following diagrams illustrate the proposed mechanism of metal-induced prion pathogenesis and a key signaling pathway.
Conclusion
Metal chelation represents a promising therapeutic avenue for prion diseases by targeting the crucial role of metal ion dyshomeostasis in pathogenesis. This compound, with its high affinity and selectivity for Cu(II), stands out as a potentially superior chelator compared to agents like clioquinol. However, the lack of direct experimental data for this compound in prion disease models underscores the urgent need for further research. The modest but significant therapeutic effect observed with D-(-)-penicillamine in a preclinical model provides a proof-of-concept for this approach. Future studies should focus on evaluating the efficacy of this compound in both in vitro and in vivo models of prion disease to determine its potential to halt or slow the progression of these devastating neurodegenerative disorders.
References
- 1. Item - this compound: a Cu(II) selective chelator with therapeutic potential - University of Sussex - Figshare [sussex.figshare.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Anti-prion drugs do not improve survival in novel knock-in models of inherited prion disease | PLOS Pathogens [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. real.mtak.hu [real.mtak.hu]
- 6. Replication and spread of CJD, kuru and scrapie agents in vivo and in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Compounds Identified by Structure-Based Prion Disease Drug Discovery Using In Silico Screening Delay the Progression of an Illness in Prion-Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Editorial: Preclinical research in neurodegenerative diseases: biochemical, pharmacological, and behavioral bases [frontiersin.org]
Independent Verification of Salpyran's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Salpyran, a rationally designed small molecule, has been identified as a potent and selective chelator of copper(II) ions (Cu(II)). Its primary mechanism of action is reported to be the prevention of reactive oxygen species (ROS) formation by sequestering Cu(II), a key catalyst in oxidative stress pathways implicated in neurodegenerative diseases. This guide provides a comparative analysis of this compound with other notable Cu(II) chelators—Clioquinol, PBT2, and TDMQ-20. The information herein is based on available published data.
Crucially, the data presented for this compound is derived from a single primary study. As of the date of this publication, independent verification of its mechanism of action and performance metrics is not yet available in the peer-reviewed literature. The scientific community awaits further studies to validate these initial findings.
Comparative Analysis of Cu(II) Chelator Performance
The efficacy of a Cu(II) chelator is determined by its affinity and selectivity for copper, and its ability to mitigate downstream pathological effects such as oxidative stress. The following table summarizes the key performance indicators for this compound and its alternatives based on available data.
| Compound | Cu(II) Affinity (pCu) | Selectivity (Cu(II) vs. Zn(II)) | Reported Antioxidant Efficacy |
| This compound | 10.65[1][2][3][4] | High selectivity for Cu(II) over Zn(II)[1] | Prevents ROS formation in ascorbate (B8700270), tau, and human prion protein assays |
| Clioquinol | 5.91 | Higher affinity for Cu(II) than Zn(II) | Acts as a zinc and copper chelator, reducing oxidation and amyloid burden |
| PBT2 | Log K1 = 13.61 (mono-complex) | Forms complexes with both Cu(II) and Zn(II) | Aims to affect metal-mediated toxic oligomerization |
| TDMQ-20 | Log K app = 16.5 | Highly selective for Cu(II) over other metal ions including Zn(II) | Reduces oxidative stress in mouse cortex |
Note: pCu is the negative logarithm of the free Cu(II) concentration at pH 7.4 with 1 µM total metal and 10 µM ligand. Higher pCu indicates higher affinity. Log K values represent formation constants.
Mechanism of Action: Signaling Pathways
This compound's proposed mechanism of action centers on the chelation of Cu(II) to prevent the generation of ROS. This is a critical pathway in neurodegenerative diseases where metal-ion dysregulation is a key pathological feature.
Caption: Proposed mechanism of this compound in preventing neurotoxicity.
Experimental Methodologies
Objective comparison requires standardized experimental protocols. Below are detailed methodologies for key assays used to characterize Cu(II) chelators.
Determination of Cu(II) Affinity and Selectivity
UV-Vis Spectrophotometry Competition Assay
This method is commonly used to determine the stability constants of metal-ligand complexes.
-
Principle: A competing chelator with a known affinity for Cu(II) is used to assess the affinity of the test compound. The change in absorbance upon complex formation is monitored.
-
Protocol:
-
Prepare a buffered solution (e.g., HEPES, pH 7.4) containing a known concentration of the indicator dye (e.g., Zincon).
-
Add a standard solution of Cu(II) to the buffer and record the UV-Vis spectrum.
-
Titrate the solution with the test chelator (e.g., this compound) in increasing concentrations.
-
Record the UV-Vis spectrum after each addition until no further spectral changes are observed.
-
The stability constant is calculated by fitting the titration data to a competitive binding model.
-
-
Selectivity: To determine selectivity for Cu(II) over other metal ions like Zn(II), the same experiment is performed using a Zn(II) solution instead of Cu(II). The ratio of the stability constants provides a measure of selectivity.
Caption: Generalized workflow for UV-Vis spectrophotometry competition assay.
Assessment of Antioxidant Activity
Ascorbate Assay
This assay measures the ability of a compound to inhibit the Cu(II)-catalyzed oxidation of ascorbate, a key biological antioxidant.
-
Principle: The rate of ascorbate oxidation is monitored by the decrease in its absorbance at 265 nm. An effective chelator will slow down this rate by sequestering Cu(II).
-
Protocol:
-
Prepare a reaction mixture containing a buffered solution (e.g., phosphate (B84403) buffer, pH 7.0), ascorbate, and the test compound.
-
Initiate the reaction by adding a solution of CuCl₂.
-
Monitor the decrease in absorbance at 265 nm over time using a spectrophotometer.
-
The rate of ascorbate oxidation in the presence of the test compound is compared to the rate in its absence to determine the antioxidant efficacy.
-
Tau Protein Assay
This assay assesses the ability of a compound to prevent Cu(II)-induced oxidation and aggregation of the tau protein, a hallmark of several neurodegenerative diseases.
-
Principle: The formation of dityrosine (B1219331) cross-links in the tau protein, a marker of oxidative stress, is monitored by fluorescence spectroscopy.
-
Protocol:
-
A solution containing a fragment of the tau protein is incubated with Cu(II) and a reducing agent (e.g., H₂O₂).
-
The test compound is added to the reaction mixture.
-
The fluorescence emission at ~410 nm (indicative of dityrosine formation) is measured over time.
-
The inhibition of dityrosine formation in the presence of the test compound is a measure of its antioxidant activity in this context.
-
Conclusion and Future Directions
The initial characterization of this compound suggests it is a promising candidate for further investigation as a therapeutic agent for neurodegenerative diseases. Its high affinity and selectivity for Cu(II), coupled with its reported ability to prevent ROS formation, position it favorably against older-generation chelators like Clioquinol. However, it is imperative to underscore that these findings are based on a single study.
For the scientific community to fully assess the therapeutic potential of this compound, independent verification of its mechanism of action is paramount. Future studies should focus on:
-
Replication of the initial findings by independent research groups.
-
Direct, head-to-head comparative studies of this compound with other leading Cu(II) chelators under identical experimental conditions.
-
In vivo studies to evaluate the pharmacokinetics, pharmacodynamics, and efficacy of this compound in animal models of neurodegenerative diseases.
This rigorous and collaborative approach will be essential to validate the initial promise of this compound and to determine its true potential in the fight against neurodegenerative disorders.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. This compound: A Cu(II) Selective Chelator with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - this compound: a Cu(II) selective chelator with therapeutic potential - University of Sussex - Figshare [sussex.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of Salpyran: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the essential procedures for the safe handling and disposal of Salpyran, a Cu(II) selective chelator. Adherence to these protocols is paramount to ensure the safety of laboratory personnel and compliance with regulatory standards.
I. Pre-Disposal Safety Protocols
Before initiating any disposal procedures for this compound, it is imperative to consult the compound's specific Safety Data Sheet (SDS), which should be obtained from the supplier. The SDS provides detailed information regarding the physical, chemical, and toxicological properties of the substance, as well as specific handling and emergency procedures. In the absence of a specific SDS, the precautionary principle should be applied, treating the substance as hazardous.
Personal Protective Equipment (PPE):
All personnel handling this compound for disposal must be equipped with the following minimum PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat or other protective clothing to prevent skin contact.
Ventilation:
This compound should always be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
II. General Hazard Assessment
While a specific SDS for this compound is not publicly available, researchers should be aware of the general hazard classifications for laboratory chemicals. This table summarizes key hazard categories to consider as part of a risk assessment.
| Hazard Classification | Description | General Precautions |
| Acute Toxicity | May be fatal or cause organ damage from a single short-term exposure. | Avoid ingestion, inhalation, and skin contact. |
| Skin Corrosion/Irritation | Causes skin burns or irritation upon contact. | Wear appropriate gloves and protective clothing. |
| Serious Eye Damage/Irritation | Causes serious eye damage or irritation upon contact. | Wear safety goggles or a face shield. |
| Respiratory or Skin Sensitization | May cause an allergic skin reaction or asthma symptoms. | Handle in a well-ventilated area and wear gloves. |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects. | Prevent release into the environment. Do not dispose of down the drain. |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with local, regional, and national hazardous waste regulations. The following is a general procedural outline for the disposal of a research chemical like this compound.
-
Containment:
-
Carefully collect the waste this compound, avoiding the creation of dust if it is in solid form.
-
Place the collected material into a clearly labeled, sealed, and chemically compatible container suitable for hazardous waste.
-
-
Waste Classification:
-
This compound should be treated as hazardous chemical waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream classification and labeling requirements.
-
-
Storage:
-
Store the sealed waste container in a designated, secure hazardous waste storage area.
-
Ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials.
-
-
Final Disposal:
IV. Spill Management
In the event of a this compound spill, the following immediate actions should be taken:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully sweep or scoop the contained material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All materials used for cleanup should also be disposed of as hazardous waste.
Visualizing the Disposal Workflow
To further clarify the procedural steps for the proper disposal of this compound, the following diagram illustrates the logical workflow from initial assessment to final disposal.
References
Essential Safety and Handling Guide for Metamizole (Salpyran)
This guide provides crucial safety protocols and logistical information for handling Metamizole, also known by brand names such as Salpyran and Novalgin, in a laboratory and drug development setting. The following procedures are designed to ensure the safe handling, storage, and disposal of Metamizole sodium monohydrate.
Hazard Identification and Personal Protective Equipment (PPE)
Metamizole is considered hazardous and requires specific precautions.[1][2] It may cause skin and eye irritation, and sensitization upon contact or inhalation.[2][3] It is also suspected of damaging an unborn child and may cause organ damage through prolonged exposure.[4]
Required Personal Protective Equipment (PPE)
A summary of required PPE is detailed below. Always wear the appropriate gear before handling the substance.
| Protection Type | Specification | Rationale & Citation |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards to prevent eye contact. |
| Skin Protection | Chemical-resistant gloves (inspect before use) and appropriate protective clothing. | Prevents skin exposure and potential allergic reactions. Contaminated clothing should not be allowed out of the workplace. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is insufficient or dust formation is likely, wear a suitable respirator (e.g., NIOSH/MSHA approved). | Prevents inhalation of dust, which can cause respiratory tract irritation and sensitization. |
Step-by-Step Handling and First Aid Procedures
Adherence to proper handling protocols is critical to minimize exposure risk.
2.1. Handling Protocol
-
Preparation : Before handling, ensure all safety precautions have been read and understood. Work in a designated, well-ventilated area or under a laboratory hood.
-
Personal Protective Equipment : Don appropriate PPE as specified in the table above.
-
Dispensing : Avoid creating dust. Handle the substance carefully to prevent spills.
-
Avoid Contact : Do not allow the substance to get in eyes, on skin, or on clothing. Avoid ingestion and inhalation.
-
Hygiene : Wash hands thoroughly after handling, before breaks, and at the end of the workday. Do not eat, drink, or smoke in the handling area.
2.2. First Aid Measures
Immediate action is required in case of exposure.
| Exposure Route | First Aid Procedure | Citation |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention. | |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation or a rash occurs, get medical advice. | |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If respiratory symptoms occur, seek medical attention. | |
| Ingestion | Rinse mouth with water and then drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spillage, Storage, and Disposal Plans
Proper containment, storage, and disposal are essential to prevent environmental contamination and further exposure.
3.1. Accidental Release Measures
-
Evacuate : Keep unnecessary personnel away from the spill area.
-
Ventilate : Ensure adequate ventilation.
-
Containment : Use personal protective equipment. Sweep up the spilled solid material, avoiding dust formation, and shovel it into a suitable, closed container for disposal.
-
Decontamination : Clean the affected area thoroughly.
-
Environmental Protection : Prevent the product from entering drains or water courses.
3.2. Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Store locked up.
-
Keep away from heat and sources of ignition.
3.3. Disposal Plan
-
Dispose of the substance and its container to an approved waste disposal plant.
-
Disposal must be in accordance with all applicable federal, state, and local regulations.
-
Contaminated PPE, especially gloves, should be disposed of in accordance with good laboratory practices and applicable laws.
Diagrams
The following diagrams illustrate the procedural workflow for safely handling Metamizole and the logical relationship of required safety controls.
Caption: Workflow for Safe Handling of Metamizole.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
